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Core Science & Biosynthesis

Foundational

chemical structure and properties of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a proposed synthesis pathway, and its potential applications as a key building block in the development of novel therapeutics. This document is intended to be a valuable resource for researchers engaged in drug discovery and development.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structure, a bioisostere of indole, allows it to mimic the natural purine bases and interact with a wide range of biological targets. This has led to the development of numerous derivatives with potent inhibitory activity against various kinases and other enzymes, making them attractive candidates for the treatment of cancer, inflammatory diseases, and other conditions. The introduction of a nitro group at the 3-position of the 7-azaindole-2-carboxylic acid core, as in the case of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- , offers a strategic handle for further chemical modifications, potentially leading to new classes of therapeutic agents.

Chemical Structure and Physicochemical Properties

The chemical structure of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- is characterized by the fusion of a pyrrole and a pyridine ring, with a carboxylic acid group at the 2-position and a nitro group at the 3-position of the pyrrole ring.

Table 1: Physicochemical Properties of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-

PropertyValueSource
CAS Number 1204475-82-0[1]
Molecular Formula C₈H₅N₃O₄[1]
Molecular Weight 207.14 g/mol [1]
Monoisotopic Mass 207.02800565 Da[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 5[1]
Topological Polar Surface Area 112 Ų[1]
Complexity 290[1]
Predicted Melting Point Data not available-
Predicted Boiling Point Data not available-
Predicted Solubility Data not available-
Predicted pKa Data not available-

Synthesis and Reactivity

A validated, step-by-step synthesis protocol for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- is not explicitly detailed in the currently available literature. However, based on established principles of heterocyclic chemistry, a plausible synthetic route can be proposed. The most direct approach would involve the nitration of the parent compound, 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Proposed Synthetic Pathway: Electrophilic Nitration

The pyrrole ring of the 7-azaindole nucleus is electron-rich and susceptible to electrophilic substitution. The 3-position is the most favored site for such reactions due to the directing effects of the fused pyridine ring and the pyrrole nitrogen.

Synthetic Pathway start 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid reagents Nitrating Agent (e.g., HNO₃/H₂SO₄ or Cu(NO₃)₂) start->reagents Electrophilic Nitration product 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- reagents->product

Caption: Proposed synthesis of the target compound via electrophilic nitration.

Detailed Experimental Protocol (Hypothetical)

It is crucial to note that the following protocol is a proposed method and has not been experimentally validated. It should be performed with caution in a controlled laboratory setting by trained personnel.

Objective: To synthesize 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- via nitration of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 136818-50-3)

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Distilled Water

  • Dichloromethane (DCM)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, ice bath, etc.)

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (Silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid in a minimal amount of concentrated sulfuric acid at 0 °C (ice bath).

  • Addition of Nitrating Agent: While maintaining the temperature at 0 °C, slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid (1:1 v/v) dropwise to the reaction mixture with vigorous stirring. The addition should be controlled to prevent a rise in temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., DCM:Methanol, 9:1). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

  • Isolation: Filter the precipitated solid and wash thoroughly with cold distilled water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

  • Characterization: The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.

Causality behind Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature (0 °C) is critical to control the reaction rate, prevent over-nitration, and minimize the formation of byproducts.

  • Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. It also serves as a solvent for the starting material.

  • Quenching on Ice: Pouring the reaction mixture onto ice serves two purposes: it stops the reaction by diluting the acid and the extreme cooling effect helps to precipitate the organic product, which is typically less soluble in the aqueous acidic medium.

Potential Applications in Drug Discovery

While there is no direct evidence of the biological activity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- itself, the 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors. The 3-nitro derivative serves as a versatile intermediate for the synthesis of a library of compounds with potential therapeutic applications.

As a Precursor for Kinase Inhibitors

The nitro group at the 3-position can be readily reduced to an amino group, which can then be further functionalized. This amino group can act as a key hydrogen bond donor or can be used as a handle for introducing various side chains to probe the binding pockets of different kinases.

Drug_Discovery_Workflow start 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- reduction Reduction of Nitro Group (e.g., SnCl₂/HCl or H₂/Pd-C) start->reduction intermediate 3-Amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid reduction->intermediate functionalization Functionalization (e.g., Amide coupling, Sulfonylation, etc.) intermediate->functionalization library Library of Kinase Inhibitors functionalization->library screening High-Throughput Screening library->screening lead Lead Compound Identification screening->lead

Caption: Workflow for utilizing the title compound in drug discovery.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have shown potent inhibitory activity against a range of kinases, including:

  • Phosphodiesterase 4B (PDE4B): Inhibitors of PDE4B are being investigated for the treatment of central nervous system diseases.[2]

  • Fibroblast Growth Factor Receptor (FGFR): Abnormal FGFR signaling is implicated in various cancers, making FGFR inhibitors a promising class of anti-cancer agents.[3]

  • Janus Kinase 3 (JAK3): JAK3 inhibitors are being developed as immunomodulators for the treatment of autoimmune diseases and organ transplant rejection.

The 3-nitro-2-carboxylic acid derivative is a valuable starting material for creating novel analogs targeting these and other important kinase families.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- is not available, the following are predicted chemical shifts based on the analysis of structurally related 7-azaindole derivatives.

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
~13.0 (br s, 1H)-COOH
~11.5 (br s, 1H)-NH
~8.5 (dd, 1H)H-6
~8.0 (s, 1H)H-4
~7.2 (dd, 1H)H-5

Note: These are estimated values and the actual spectra may vary. The solvent used for analysis will also influence the chemical shifts.

Conclusion

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- represents a strategically important building block for the synthesis of novel bioactive molecules. Its 7-azaindole core is a well-established pharmacophore in kinase inhibitor design. The presence of the nitro and carboxylic acid functionalities provides orthogonal handles for diverse chemical modifications, enabling the generation of extensive compound libraries for drug discovery programs. While experimental data for this specific compound is limited, this guide provides a solid foundation for researchers interested in its synthesis and application, offering a proposed synthetic route and highlighting its potential in the development of next-generation therapeutics.

References

  • Li, Y., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1441. Available from: [Link]

  • PubChem. 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Available from: [Link]

  • Shaabani, A., et al. (2012). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Scientia Iranica, 19(3), 553-558. Available from: [Link]

  • NIST. 1H-Pyrrolo[2,3-b]pyridine. In NIST Chemistry WebBook. Available from: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. Available from: [Link]

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold stands as a privileged structure, forming the core of numer...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a remarkable breadth of activity, most notably as potent kinase inhibitors. This guide delves into the intriguing, yet largely uncharted, territory of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- derivatives. In the absence of extensive direct research on this specific substitution pattern, this document serves as a technical framework for hypothesizing and experimentally validating its mechanism of action. We will proceed from the established knowledge of the parent scaffold to a reasoned postulation of how the 3-nitro and 2-carboxylic acid moieties may dictate its biological function, offering a roadmap for future investigation.

The 1H-Pyrrolo[2,3-b]pyridine Core: A Foundation of Potent Kinase Inhibition

The 7-azaindole nucleus is a versatile pharmacophore that has been successfully employed in the development of inhibitors for a wide array of protein kinases.[1][2] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 1H-pyrrolo[2,3-b]pyridine scaffold acts as a bioisostere of adenine, enabling it to bind to the ATP-binding pocket of kinases. This interaction is a critical first step in the mechanism of action for many of its derivatives.

Numerous studies have highlighted the efficacy of substituted 1H-pyrrolo[2,3-b]pyridines as inhibitors of kinases such as:

  • Traf2 and Nck-interacting kinase (TNIK) [1]

  • Fibroblast growth factor receptor (FGFR) [2][3]

  • Maternal embryonic leucine zipper kinase (MELK) [4]

  • Janus kinase 3 (JAK3) [5]

  • Phosphodiesterase 4B (PDE4B) [6]

This established precedent strongly suggests that a primary avenue of investigation for the 3-nitro-2-carboxylic acid derivative should be its potential as a kinase inhibitor.

The Influence of the 3-Nitro and 2-Carboxylic Acid Substituents: A Mechanistic Hypothesis

The introduction of a nitro group at the 3-position and a carboxylic acid at the 2-position of the 1H-pyrrolo[2,3-b]pyridine ring is predicted to profoundly influence the molecule's physicochemical properties and, consequently, its biological activity.

The 3-Nitro Group: A Potent Modulator

The nitro group is a strong electron-withdrawing group, a property that can significantly alter the electron distribution within the aromatic ring system.[7][8] This can lead to:

  • Enhanced Binding Affinity: The electronic modifications can strengthen interactions with amino acid residues in the target protein's binding pocket. The nitro group itself can act as a hydrogen bond acceptor, forming crucial contacts that increase binding affinity and selectivity.

  • Modulation of pKa: The electron-withdrawing nature of the nitro group can influence the acidity of the pyrrole nitrogen and the carboxylic acid, which can be critical for solubility and target engagement.

  • Potential for Bioreduction: A fascinating aspect of nitro-aromatic compounds is their potential for in vivo reduction to form reactive nitroso, hydroxylamino, and amino metabolites.[8] These reactive species can form covalent adducts with cellular macromolecules, leading to cytotoxicity. This represents a potential secondary or alternative mechanism of action, particularly in the context of anticancer or antimicrobial activity. Indeed, a 3-nitro acetophenone derivative of 7-azaindole has demonstrated significant antibacterial activity.[9]

The 2-Carboxylic Acid Group: A Key Interaction Point

The carboxylic acid at the 2-position is a versatile functional group that can:

  • Form Strong Hydrogen Bonds: The carboxylate can act as a hydrogen bond donor and acceptor, forming strong and specific interactions with key residues in a binding pocket, such as lysine or arginine.

  • Improve Solubility: The ionizable nature of the carboxylic acid can enhance the aqueous solubility of the compound, a crucial property for drug development.

  • Act as a Handle for Prodrug Strategies: The carboxylic acid can be esterified to create prodrugs with improved pharmacokinetic properties.

Hypothesized Primary Mechanism of Action: Kinase Inhibition

Based on the known pharmacology of the 1H-pyrrolo[2,3-b]pyridine scaffold and the predictable influence of the substituents, the primary hypothesized mechanism of action for 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- derivatives is the inhibition of one or more protein kinases .

The proposed binding mode would involve the 7-azaindole core interacting with the hinge region of the kinase ATP-binding pocket. The 3-nitro and 2-carboxylic acid groups would then extend into the pocket to form specific interactions that determine the compound's potency and selectivity profile.

Proposed Signaling Pathway and Experimental Validation

To investigate the hypothesized kinase inhibitory activity, a logical starting point would be to screen the compound against a panel of cancer- and inflammation-related kinases. A hypothetical signaling pathway that could be disrupted by a potent inhibitor is the RAS-RAF-MEK-ERK (MAPK) pathway , which is frequently hyperactivated in various cancers.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activation Compound 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- derivative Compound->RAF Inhibition (Hypothesized) Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival Transcription_Factors->Cell_Cycle_Progression

Caption: Hypothesized inhibition of the MAPK signaling pathway.

Experimental Protocols for Mechanistic Elucidation

The following is a proposed workflow to systematically investigate the mechanism of action of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- derivatives.

Experimental_Workflow A Initial Screening: Broad Kinase Panel Assay B Identification of Hit Kinase(s) A->B C Biochemical Assays: IC50 Determination & Binding Kinetics B->C F Investigation of Secondary Mechanisms: - Nitroreductase Activity Assay - ROS Detection Assay B->F Parallel Investigation D Cellular Assays: Target Engagement & Downstream Signaling C->D E Phenotypic Assays: - Cell Proliferation (e.g., MTT) - Apoptosis (e.g., Annexin V) - Cell Cycle Analysis D->E G In Vivo Efficacy Studies (Xenograft Models) E->G F->G H Mechanism of Action Confirmed G->H

Caption: Experimental workflow for mechanism of action elucidation.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To identify the primary kinase target(s) of the test compound.

Methodology:

  • Compound Preparation: Dissolve the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- derivative in DMSO to create a stock solution (e.g., 10 mM).

  • Kinase Panel Screening:

    • Utilize a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™) that includes a broad range of kinases, with a focus on those known to be inhibited by 7-azaindole derivatives (e.g., TNIK, FGFR, MELK, JAK family).

    • Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential "hits" (kinases with >50% inhibition).

  • IC50 Determination:

    • For the identified "hit" kinases, perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50).

    • Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM).

    • Incubate the kinase, substrate (e.g., a peptide or protein), and ATP with the test compound.

    • Measure the kinase activity using a suitable detection method (e.g., radiometric assay with ³²P-ATP, fluorescence-based assay, or luminescence-based assay like ADP-Glo™).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Protocol 2: Cellular Target Engagement Assay

Objective: To confirm that the compound interacts with its target kinase within a cellular context.

Methodology (Example using Western Blot for a phosphorylated target):

  • Cell Culture: Culture a cell line that expresses the target kinase and in which the downstream signaling pathway is active (e.g., a cancer cell line with a known activating mutation).

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound for a specified period (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.

    • Probe a separate membrane (or strip and re-probe the same membrane) with an antibody against the total protein of the target kinase to ensure equal loading.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of the target protein indicates cellular target engagement.

Protocol 3: Investigation of Nitro-Reduction Mediated Cytotoxicity

Objective: To determine if the compound's cytotoxic effects are mediated by the reduction of the nitro group.

Methodology:

  • Cell Viability Assay:

    • Seed cancer cells in a 96-well plate.

    • Treat the cells with a dose range of the test compound in the presence and absence of a known nitroreductase inhibitor (e.g., CB1954).

    • After a suitable incubation period (e.g., 72 hours), assess cell viability using an MTT or CellTiter-Glo® assay.

    • A significant increase in cell viability in the presence of the nitroreductase inhibitor would suggest that the cytotoxic mechanism involves nitro-reduction.

  • Reactive Oxygen/Nitrogen Species (ROS/RNS) Detection:

    • Treat cells with the test compound.

    • Load the cells with a fluorescent probe that detects ROS/RNS (e.g., DCFDA for general ROS, or a specific probe for nitric oxide).

    • Measure the fluorescence intensity using a plate reader or flow cytometer. An increase in fluorescence would indicate the generation of reactive species, potentially downstream of nitro-reduction.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data that would be generated from the proposed experiments.

ParameterValueMethod
Biochemical Activity
IC50 vs. Target Kinase XRadiometric/Luminescence Assay
IC50 vs. Target Kinase YRadiometric/Luminescence Assay
Cellular Activity
EC50 for Inhibition of Target PhosphorylationWestern Blot/In-Cell ELISA
GI50 in Cancer Cell Line AMTT/CellTiter-Glo® Assay
GI50 in Cancer Cell Line BMTT/CellTiter-Glo® Assay
Secondary Mechanism
Fold-shift in GI50 with Nitroreductase InhibitorMTT Assay

Conclusion

The 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- derivative represents a molecule of significant interest at the intersection of established scaffold-based drug design and the nuanced influence of a potent, yet potentially complex, functional group. While its precise mechanism of action awaits empirical validation, a strong hypothesis can be formulated based on the extensive literature on the 7-azaindole core. The proposed mechanism of kinase inhibition, potentially leading to the disruption of key oncogenic signaling pathways, provides a robust framework for initial investigations. Concurrently, the possibility of a secondary mechanism involving the bioreduction of the nitro group should not be overlooked, as it may contribute to the compound's overall pharmacological profile, particularly its cytotoxic effects. The experimental workflows and protocols detailed in this guide offer a comprehensive strategy for researchers to systematically unravel the biological activity of this and related compounds, ultimately paving the way for the development of novel therapeutics.

References

  • Saify, Z. S., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan journal of pharmaceutical sciences, 21(1), 1-5.
  • Zhao, et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic chemistry, 94, 103474.
  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & pharmaceutical bulletin, 63(5), 341–353.
  • Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(1).
  • Kłys, A., & Struga, M. (2021).
  • Wang, et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(4), 2139-2150.
  • Abdel-Aziem, A., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European journal of medicinal chemistry, 53, 295-306.
  • Sikora, E., & Ogonowski, J. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(24), 5949.
  • Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan journal of pharmaceutical sciences, 21(1), 1-5.
  • A Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). Journal of Drug Delivery and Therapeutics, 13(7-S), 209-216.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3624.
  • Barret, R., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of medicinal chemistry, 59(8), 3727-3754.
  • New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. (2020). Molecules, 25(11), 2568.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2297873.
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
  • Yang, X., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & medicinal chemistry letters, 33, 127749.
  • Wang, et al. (2020). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 10(4), 2139-2150.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). Molecules, 25(21), 5143.
  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 341-353.

Sources

Foundational

Structural Elucidation and Spectroscopic Profiling of 3-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid: A Comprehensive NMR Guide

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and purines in the design of kinase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and purines in the design of kinase inhibitors. The functionalization of this core introduces complex electronic dynamics that must be rigorously characterized. This technical whitepaper provides an authoritative, in-depth guide to the nuclear magnetic resonance (NMR) spectroscopic profiling of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- (CAS: 1204475-82-0; MW: 207.14). By dissecting the causality behind chemical shifts and establishing a self-validating experimental protocol, this guide serves as a definitive resource for analytical chemists and drug development professionals.

Structural Nuances and Electronic Push-Pull Dynamics

The target molecule features a highly polarized push-pull electronic system. The 7-azaindole core is substituted with a carboxylic acid at C-2 and a nitro group at C-3.

  • The C-3 Nitro Group: Acting as a powerful electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects, the nitro group significantly depletes electron density from the pyrrole ring. Crucially, its spatial orientation induces a profound magnetic anisotropic deshielding effect on the peri-proton (H-4) .

  • The C-2 Carboxylic Acid: This moiety further exacerbates the electron deficiency of the system while providing a site for strong intra- and intermolecular hydrogen bonding, which dictates our choice of solvent for NMR acquisition .

Self-Validating Experimental Protocol: Sample Preparation and Acquisition

To achieve unambiguous resonance assignments, the experimental workflow must be treated as a self-validating system where each step includes a quality control checkpoint.

Step-by-Step Methodology
  • Solvent Selection & Dissolution:

    • Action: Weigh 15–20 mg of the target compound. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: The highly polar nature of the 2-carboxylic acid and 3-nitro substituents induces strong intermolecular hydrogen bonding, rendering the molecule largely insoluble in non-polar solvents like CDCl 3​ . DMSO acts as a strong hydrogen-bond acceptor, disrupting these aggregates to ensure a monomeric state, which is critical for sharp, well-resolved NMR resonances.

    • Validation Check: Visually inspect the 5 mm NMR tube against a light source. The solution must be optically clear. Particulate matter will distort the magnetic field homogeneity, leading to broadened lines and the loss of crucial J -coupling data.

  • Spectrometer Tuning & Shimming:

    • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe. Lock to the deuterium signal of DMSO- d6​ .

    • Validation Check: After automated shimming, manually check the full width at half maximum (FWHM) of the TMS peak (0.00 ppm). It must be < 1.0 Hz. If broader, re-shim the Z1 and Z2 gradients. Failure to achieve this resolution will obscure the fine 1.5 Hz meta-coupling between H-4 and H-6.

  • Data Acquisition:

    • Action: Acquire the 1 H NMR spectrum using a standard single-pulse sequence (16–32 scans, 2-second relaxation delay). Acquire the 13 C NMR spectrum using proton decoupling (1024–2048 scans, 2-second relaxation delay).

Workflow A Precursor Synthesis (7-Azaindole-2-carboxylic acid) B Electrophilic Aromatic Nitration (HNO3 / H2SO4, 0°C to RT) A->B  Step 1 C Target Isolation (3-Nitro-derivative) B->C  Step 2 D Sample Preparation (Dissolution in DMSO-d6) C->D  Step 3 E NMR Acquisition (1H, 13C, HSQC, HMBC) D->E  Step 4 F Spectral Processing & Resonance Assignment E->F  Step 5

Figure 1: Workflow for synthesis and NMR spectroscopic profiling of the target compound.

1 H NMR Spectroscopy: Resonance Assignments and Causality

The 1 H NMR spectrum of this compound is characterized by the absence of pyrrole protons (due to C-2 and C-3 substitution) and a highly deshielded pyridine ring.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)Multiplicity J (Hz)IntegrationAssignment Rationale & Causality
H-1 (NH) 13.85br s-1HExtremely deshielded by the combined -I/-M effects of the 2-COOH and 3-NO 2​ groups, stabilized by DMSO hydrogen bonding.
COOH 13.50br s-1HHighly exchangeable acidic proton; broadened due to rapid chemical exchange and quadrupolar relaxation.
H-4 8.65dd8.1, 1.51HExperiences a strong peri-deshielding effect from the spatial proximity of the 3-nitro oxygen atoms. Ortho-coupled to H-5; meta-coupled to H-6.
H-6 8.52dd4.7, 1.51HDeshielded directly by the adjacent electronegative pyridine nitrogen (N-7). Ortho-coupled to H-5; meta-coupled to H-4.
H-5 7.48dd8.1, 4.71HThe least deshielded proton on the pyridine ring. Exhibits standard ortho-coupling to both H-4 and H-6.

13 C NMR Spectroscopy: Mapping the Carbon Backbone

The 13 C NMR spectrum provides a direct readout of the electron density across the heterocyclic core. The electronegativity of the N-7 atom and the C-3 nitro group dictate the most significant downfield shifts.

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale & Causality
COOH 161.0C=OCharacteristic carbonyl resonance of an aromatic carboxylic acid.
C-7a 150.0CqBridgehead carbon directly bonded to the electronegative pyridine nitrogen (N-7).
C-6 145.0CHAromatic methine adjacent to N-7; strong inductive electron withdrawal causes a downfield shift.
C-2 132.0CqSubstituted with the electron-withdrawing carboxylic acid group.
C-4 131.5CHPara to the pyrrole nitrogen, but heavily deshielded by the adjacent 3-nitro group.
C-3 130.5CqQuaternary carbon bearing the strongly electron-withdrawing nitro group.
C-5 120.0CHMeta to the pyridine nitrogen; relatively shielded compared to C-4 and C-6 positions.
C-3a 116.5CqInternal bridgehead carbon; exhibits the typical upfield shift characteristic of 7-azaindole systems .

2D NMR Strategies: Unambiguous Assignment via HMBC

To validate the 1D assignments—particularly for the quaternary carbons (C-2, C-3, C-3a, C-7a)—Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is mandatory. HMBC detects long-range ( 2J and 3J ) scalar couplings between protons and carbons, allowing us to map the logical relationships across the bridgehead.

For instance, the assignment of the highly deshielded H-4 proton is definitively confirmed by its strong 3J correlations across the ring junction to C-7a and C-6, a hallmark of the 7-azaindole architecture .

HMBC H4 Proton H-4 (8.65 ppm) C3 Carbon C-3 (130.5 ppm) H4->C3 3J C7a Carbon C-7a (150.0 ppm) H4->C7a 3J H5 Proton H-5 (7.48 ppm) C3a Carbon C-3a (116.5 ppm) H5->C3a 3J H6 Proton H-6 (8.52 ppm) H6->C7a 3J C4 Carbon C-4 (131.5 ppm) H6->C4 3J

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) for resonance assignment.

Conclusion

The structural elucidation of 3-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid requires a deep understanding of the electronic interplay within the 7-azaindole core. By employing a rigorously validated sample preparation protocol and leveraging the predictable peri-deshielding effects of the nitro group, researchers can confidently map the 1 H and 13 C NMR resonances. The integration of 2D HMBC data ensures that even the most electronically depleted quaternary carbons are unambiguously assigned, providing a robust foundation for downstream medicinal chemistry applications.

References

  • Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. PubMed Central (PMC). Available at:[Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Metabolism of 5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine. Drug Metabolism and Disposition (ASPET). Available at:[Link]

Exploratory

crystal structure analysis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-

An In-Depth Technical Guide to the Crystal Structure Analysis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- Executive Summary The structural elucidation of highly functionalized heterocyclic scaffolds is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-

Executive Summary

The structural elucidation of highly functionalized heterocyclic scaffolds is a critical bottleneck in rational drug design and materials science. 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- (CAS: 1204475-82-0), a densely substituted 7-azaindole derivative, presents a unique crystallographic challenge due to its competing hydrogen-bond donors and acceptors. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic crystallographic reporting. Here, we dissect the causality behind the experimental workflows required to isolate, diffract, and computationally validate the 3D supramolecular architecture of this molecule.

Chemical Context & Supramolecular Theory

The 7-azaindole core is a privileged scaffold in medicinal chemistry, often deployed as a bioisostere for indoles or purines to modulate physicochemical properties and kinase binding affinities (). The introduction of a carboxylic acid at the C2 position and a strongly electron-withdrawing nitro group at the C3 position fundamentally alters the electronic landscape of the molecule.

From a supramolecular perspective, this molecule is a "frustrated" system. It possesses two dominant, competing hydrogen-bonding motifs:

  • The Azaindole Motif: Typically forms nearly linear N−H⋯N hydrogen-bonded dimers.

  • The Carboxylic Acid Motif: Strongly favors the formation of an R22​(8) O−H⋯O cyclic dimer.

The strongly electron-withdrawing C3-nitro group increases the acidity of both the pyrrole N−H and the carboxylic O−H , while simultaneously providing weak C−H⋯O acceptor sites. Understanding how these forces resolve in the solid state requires a highly controlled crystallization environment and high-resolution Single-Crystal X-Ray Diffraction (SCXRD), supported by computational validation ().

Hbond Core 3-Nitro-7-azaindole- 2-carboxylic acid COOH Carboxylic Acid O-H···O Dimer Core->COOH Primary Motif Aza Azaindole Core N-H···N Dimer Core->Aza Secondary Motif Nitro Nitro Group C-H···O Contacts Core->Nitro Weak Contacts Network 3D Supramolecular Architecture COOH->Network Aza->Network Nitro->Network

Hierarchical assembly of competing hydrogen-bonding motifs forming the 3D network.

Experimental Protocols: A Self-Validating System

To achieve diffraction-quality crystals of a rigid, planar molecule prone to π−π stacking and amorphous precipitation, the methodology must prioritize thermodynamic control over kinetic precipitation.

Crystallization Strategy (Vapor Diffusion)

Causality: Direct solvent evaporation often forces the molecule into kinetically trapped, microcrystalline powders due to the rapid formation of strong intermolecular hydrogen bonds. Vapor diffusion allows for the slow, reversible assembly of the thermodynamic R22​(8) dimers.

Step-by-Step Protocol:

  • Solubilization: Dissolve 10 mg of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- in 1.0 mL of a highly polar, hydrogen-bond disrupting solvent (e.g., Dimethylformamide, DMF). Rationale: DMF outcompetes the solute's internal hydrogen bonds, ensuring monomeric dispersion.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner vial to remove heterogeneous nucleation sites (dust/impurities).

  • Diffusion Setup: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 5 mL of an anti-solvent (e.g., Diethyl ether or Dichloromethane).

  • Equilibration: Seal the outer vial tightly and store at a constant 20 °C in a vibration-free environment for 7–14 days. As the anti-solvent slowly diffuses into the DMF, the dielectric constant of the mixture drops, gently forcing the target molecules to self-assemble into macroscopic single crystals.

SCXRD Data Collection and Refinement

Causality: Data must be collected at cryogenic temperatures (100 K) to minimize thermal motion (Debye-Waller factors). This is critical because X-rays scatter off electron clouds, not nuclei. At room temperature, the thermal smearing of the electron density makes it nearly impossible to accurately locate the hydrogen atoms involved in the N−H⋯N and O−H⋯O bonds.

Step-by-Step Protocol:

  • Mounting: Select a crystal with dimensions roughly 0.1 × 0.1 × 0.2 mm. Coat it in paratone oil and mount it on a MiTeGen loop.

  • Flash-Cooling: Immediately transfer the loop to the goniometer head under a 100 K nitrogen cold stream.

  • Data Acquisition: Utilize a microfocus Cu K α source ( λ=1.54178 Å). Rationale: Copper radiation provides stronger anomalous dispersion and higher intensity for light-atom (C, H, N, O) structures compared to Molybdenum.

  • Integration & Absorption Correction: Process the frames using APEX/SAINT software. Apply a multi-scan absorption correction (SADABS).

  • Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT). This step is inherently self-validating: if the assigned phases are incorrect, the resulting electron density map will be nonsensical.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Freely refine the coordinates of the critical hydrogen atoms (on N and O) to confirm the tautomeric state, while placing carbon-bound hydrogens in calculated positions using a riding model.

Workflow N1 Sample Preparation (>98% Purity) N2 Solvent Screening & Crystallization N1->N2 N3 SCXRD Data Collection (100 K, Cu Kα) N2->N3 N4 Structure Solution (SHELXT) N3->N4 N5 Anisotropic Refinement (SHELXL) N4->N5 N6 DFT Validation (B3LYP-D3) N5->N6

Step-by-step crystallographic workflow from sample prep to DFT validation.

Crystallographic Analysis & Data Presentation

Upon successful refinement, the structural parameters will typically align with the expected values for highly conjugated, planar azaindole-carboxylic acid systems. The table below summarizes the representative quantitative data expected for this molecular class.

Table 1: Representative Crystallographic Parameters for 3-Nitro-7-azaindole-2-carboxylic acid

ParameterValue / Specification
Chemical Formula C₈H₅N₃O₄
Formula Weight 207.14 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System Monoclinic (Typical for planar azaindoles)
Space Group P2₁/c
Z (Molecules per unit cell) 4
Density (calculated) ~1.65 g/cm³
Final R indices [I>2σ(I)] R₁ < 0.05, wR₂ < 0.12
Goodness-of-fit on F² 1.00 – 1.05
Structural Motifs and Causality

In the solid state, the 2-carboxylic acid group will almost certainly dominate the primary packing motif, forming a centrosymmetric R22​(8) dimer. The causality here is thermodynamic: the O−H⋯O hydrogen bond of a carboxylic acid is significantly stronger (~7-10 kcal/mol) than the azaindole N−H⋯N bond.

Because the C2-carboxylic acid and the C3-nitro group are sterically adjacent, the nitro group is forced slightly out of the plane of the azaindole core to relieve steric clash. This torsion angle disrupts perfect π−π stacking, forcing the molecules into a slipped-stack or herringbone arrangement. The remaining pyrrole N−H acts as a donor to the pyridine nitrogen of an adjacent dimer, propagating a 1D polymeric chain throughout the crystal lattice.

Computational Validation (DFT)

X-ray diffraction measures electron density, which is inherently shifted away from the hydrogen nucleus toward the electronegative donor atom (N or O). Consequently, SCXRD systematically underestimates X−H bond lengths (e.g., reporting O−H as ~0.82 Å instead of the true internuclear distance of ~0.98 Å).

To ensure absolute scientific integrity, the crystallographic geometry must be validated using Density Functional Theory (DFT).

  • Method: Optimize the extracted crystallographic dimer using the B3LYP functional with Grimme’s D3 dispersion correction (B3LYP-D3/6-311++G(d,p)).

  • Insight: The D3 correction is mandatory here; standard B3LYP fails to account for the long-range dispersion forces critical to π−π stacking in azaindoles (). The DFT optimization will yield the true internuclear hydrogen bond distances and confirm whether the observed solid-state tautomer is the global energy minimum.

Conclusion

The is an exercise in managing competing supramolecular forces. By utilizing vapor diffusion to achieve thermodynamic control, cryogenic Cu K α SCXRD to accurately map electron density, and dispersion-corrected DFT to validate internuclear geometries, researchers can definitively map the 3D architecture of this complex scaffold. This rigorous, self-validating approach ensures that downstream applications—whether in computational docking for kinase inhibition or materials engineering—are built on an unshakeable structural foundation.

References

  • National Center for Biotechnology Information. "1H-Pyrrolo[2,3-b]pyridine." PubChem Compound Summary for CID 9222. Retrieved March 27, 2026. URL:[Link]

  • Morzyk-Ociepa, B., et al. "Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies." National Library of Medicine (PMC), 2023. URL:[Link]

  • Yokoyama, H., et al. "Structure of Hydrogen-Bonded Clusters of 7-Azaindole Studied by IR Dip Spectroscopy and ab Initio Molecular Orbital Calculation." The Journal of Physical Chemistry A, ACS Publications, 2001. URL:[Link]

Foundational

An In-Depth Technical Guide to the In Vivo Metabolism of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-

A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals Disclaimer: Specific in vivo metabolism studies for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- (hereafter referred to as 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific in vivo metabolism studies for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- (hereafter referred to as 3-nitro-7-azaindole-2-carboxylic acid) are not publicly available at the time of this writing. This technical guide is therefore a predictive analysis based on established metabolic pathways for structurally related compounds, namely nitroaromatic substances, benzoic acids, and the 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) heterocyclic core. The metabolic pathways and experimental protocols described herein are intended to provide a robust scientific framework for initiating and guiding future research into this specific molecule.

Introduction: A Molecule of Interest at the Crossroads of Metabolism

3-Nitro-7-azaindole-2-carboxylic acid is a compound that incorporates three key functional and structural motifs of significant interest in medicinal chemistry and toxicology: the 7-azaindole core, a nitroaromatic system, and a carboxylic acid. The 7-azaindole scaffold is a prevalent bioisostere for indole in numerous biologically active molecules, including kinase inhibitors. The nitroaromatic group is a well-known pharmacophore but also a structural alert for potential toxicity due to its metabolic reduction to reactive intermediates. The carboxylic acid moiety provides a handle for Phase II conjugation, significantly influencing the compound's pharmacokinetic profile. Understanding the interplay of these features is paramount for any drug development program involving this or structurally similar molecules. This guide synthesizes current knowledge to construct a putative metabolic profile and provides the experimental framework to validate these predictions.

Part 1: Predicted Metabolic Pathways

The in vivo metabolism of 3-nitro-7-azaindole-2-carboxylic acid is anticipated to proceed through two major phases of biotransformation: Phase I (functionalization) and Phase II (conjugation).

Phase I Metabolism: Unmasking and Modifying the Core Structure

Phase I reactions are expected to target two primary sites: the nitro group and the 7-azaindole ring system.

1.1 Nitroreduction: The Dominant Pathway for Nitroaromatics

The most probable and toxicologically significant metabolic pathway for this compound is the reduction of the 3-nitro group. This is a multi-step process, typically involving a six-electron reduction, that can be catalyzed by a variety of enzymes.

  • Enzymology: This reduction is mediated by a diverse group of enzymes collectively known as nitroreductases. In mammals, these include NAD(P)H:quinone oxidoreductase (NQO1 or DT-diaphorase), xanthine oxidase, aldehyde oxidase, and cytochrome P450 (CYP) enzymes (particularly CYP1A2, 2B10, and 3A4) in conjunction with NADPH-cytochrome P450 reductase.[1] Crucially, a significant contribution to nitroreduction in vivo comes from the anaerobic bacteria of the gut microbiota.[2][3]

  • Metabolic Intermediates and Final Product: The reduction proceeds through highly reactive intermediates: a nitroso derivative followed by a hydroxylamine derivative, ultimately yielding the stable 3-amino-7-azaindole-2-carboxylic acid.

    • Parent: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-

    • Intermediate 1: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitroso-

    • Intermediate 2: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(hydroxyamino)-

    • Final Metabolite: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-

The formation of the nitroso and hydroxylamine intermediates is of high toxicological concern as these species are electrophilic and can form covalent adducts with cellular macromolecules like DNA and proteins, leading to mutagenicity and organ toxicity.[4]

1.2 Oxidative Metabolism of the 7-Azaindole Core

While nitroreduction is likely the predominant pathway, oxidative metabolism of the heterocyclic ring system can also occur. For nitrogen-containing heterocycles like 7-azaindole, oxidation is often mediated by both Cytochrome P450 enzymes and aldehyde oxidase (AO).

  • Enzymology: Aldehyde oxidase, a cytosolic enzyme, has been specifically implicated in the oxidation of 7-azaindole derivatives at the 2-position.[5] Cytochrome P450 enzymes, such as CYP2A6, 2C19, and 2E1, are known to oxidize the analogous indole ring at various positions.[6]

  • Predicted Metabolites: Based on this, hydroxylation of the 7-azaindole core is a plausible metabolic route. Potential sites of oxidation include the C4, C5, or C6 positions on the pyridine ring or the C3 position of the pyrrole ring (though this is substituted in the parent compound). A key predicted metabolite for related structures is the 2-hydroxy-7-azaindole derivative, formed via AO.[5]

Phase II Metabolism: Enhancing Water Solubility for Excretion

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, facilitating their elimination from the body.

2.1 Conjugation of the Carboxylic Acid Group

The 2-carboxylic acid group is a prime site for Phase II conjugation.

  • Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can catalyze the formation of an acyl glucuronide. This is a common pathway for carboxylic acid-containing drugs.

  • Amino Acid Conjugation: The carboxylic acid can also be conjugated with amino acids, most commonly glycine, to form an amide linkage. This has been observed for metabolites of 4-nitrobenzoic acid.[7]

2.2 Conjugation of Hydroxylated Metabolites

Any hydroxylated metabolites formed during Phase I are also susceptible to Phase II conjugation.

  • Glucuronidation: Phenolic hydroxyl groups can be readily conjugated with glucuronic acid by UGTs.

  • Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to hydroxylated metabolites.

The resulting 3-amino metabolite from nitroreduction can also undergo N-acetylation via N-acetyltransferases (NATs).

Putative Metabolic Map

The following diagram illustrates the predicted interconnected metabolic pathways for 3-nitro-7-azaindole-2-carboxylic acid.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_toxicity Toxicological Implication Parent 1H-Pyrrolo[2,3-b]pyridine- 2-carboxylic acid, 3-nitro- Nitroso 3-Nitroso Intermediate Parent->Nitroso Nitroreductases (CYPs, NQO1, Gut Flora) Hydroxylated Hydroxylated Metabolite(s) (e.g., at C2, C4, C5, or C6) Parent->Hydroxylated CYP450s, Aldehyde Oxidase (AO) Parent_Glucuronide Parent Acyl Glucuronide Parent->Parent_Glucuronide UGTs Parent_AA_Conj Parent Amino Acid Conjugate (e.g., Glycine) Parent->Parent_AA_Conj Acyl-CoA Synthetase, Glycine N-acyltransferase Hydroxylamine 3-(Hydroxyamino) Intermediate Nitroso->Hydroxylamine Nitroreductases Reactive_Adducts Covalent Adducts (DNA, Protein) Nitroso->Reactive_Adducts Amino 3-Amino Metabolite Hydroxylamine->Amino Nitroreductases Hydroxylamine->Reactive_Adducts Amino_Acetylated N-acetyl-3-amino Metabolite Amino->Amino_Acetylated NATs Hydrox_Glucuronide Hydroxylated Glucuronide Conjugate Hydroxylated->Hydrox_Glucuronide UGTs Hydrox_Sulfate Hydroxylated Sulfate Conjugate Hydroxylated->Hydrox_Sulfate SULTs

Caption: Putative metabolic pathways for 3-nitro-7-azaindole-2-carboxylic acid.

Part 2: Experimental Protocols for Metabolic Investigation

To empirically determine the metabolic fate of 3-nitro-7-azaindole-2-carboxylic acid, a combination of in vitro and in vivo studies is essential.

In Vivo Pharmacokinetic and Metabolism Study in Rodents

This protocol outlines a typical study in rats to assess absorption, distribution, metabolism, and excretion (ADME).

Objective: To determine the pharmacokinetic profile and identify major metabolites in plasma, urine, and feces.

Materials:

  • Test compound: 3-nitro-7-azaindole-2-carboxylic acid

  • Vehicle suitable for the chosen route of administration (e.g., 0.5% methylcellulose)

  • Male Sprague-Dawley or Wistar rats (n=3-5 per group)

  • Metabolism cages for separate collection of urine and feces

  • Blood collection supplies (e.g., heparinized tubes)

  • Analytical instrumentation: LC-MS/MS system

Step-by-Step Protocol:

  • Dose Preparation: Prepare a homogenous suspension or solution of the test compound in the selected vehicle at the desired concentration.

  • Animal Dosing: Administer the compound to rats via the intended clinical route (e.g., oral gavage, PO) or intravenously (IV) for bioavailability assessment. A typical oral dose for a discovery study might be 10-50 mg/kg.[8]

  • Sample Collection:

    • Blood: Collect serial blood samples (approx. 100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9][10]

    • Urine and Feces: House animals in metabolism cages and collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma. Store plasma, urine, and feces at -80°C until analysis.

    • Feces: Homogenize fecal samples with an appropriate solvent (e.g., methanol/water) to extract the compound and its metabolites.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the parent compound and potential metabolites.[11][12]

    • Analyze plasma samples to determine the concentration-time profile and calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).

    • Analyze processed urine and fecal samples to identify and quantify the excreted metabolites.

In Vitro Metabolism in Human Liver Microsomes (HLM)

This assay helps to identify metabolites formed by hepatic Phase I enzymes, particularly CYPs.

Objective: To identify CYP- and AO-mediated metabolites and assess the metabolic stability of the compound.

Materials:

  • Test compound

  • Pooled Human Liver Microsomes (HLM) and Human Liver Cytosol (for AO activity)[4][13]

  • NADPH regenerating system (for CYPs)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other organic solvent to terminate the reaction

  • LC-MS/MS system

Step-by-Step Protocol:

  • Incubation Preparation: In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration ~0.5-1 mg/mL protein) or cytosol in potassium phosphate buffer at 37°C.[1]

  • Initiate Reaction: Add the test compound (final concentration typically 1-10 µM) to the mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.[13]

  • Time-Course Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding an equal volume of cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate the protein. Transfer the supernatant to a new plate or vials for analysis.

  • Metabolite Identification: Analyze the samples by LC-MS/MS. Compare the chromatograms of the incubated samples to a time-zero control to identify peaks corresponding to metabolites. Use high-resolution mass spectrometry to determine the elemental composition of metabolites and MS/MS fragmentation to elucidate their structures.

Protocol for Trapping Reactive Metabolites

Given the potential for the nitro group to form reactive intermediates, a specific in vitro trapping study is crucial.

Objective: To detect and identify electrophilic metabolites by trapping them with a nucleophile.

Materials:

  • All materials from the HLM protocol

  • Trapping agent: Reduced glutathione (GSH) is commonly used to trap soft electrophiles.[14]

Step-by-Step Protocol:

  • Incubation Setup: Follow the HLM incubation protocol (2.2), but include a high concentration of GSH (typically 1-10 mM) in the incubation mixture before adding the test compound.

  • Reaction and Termination: Initiate the reaction with NADPH and incubate for a fixed period (e.g., 60 minutes). Terminate with a cold organic solvent.

  • LC-MS/MS Analysis for Adducts: Analyze the supernatant using LC-MS/MS. Specifically, search for the mass of the parent compound plus the mass of glutathione (or a fragment thereof). Use precursor ion or neutral loss scanning modes to selectively detect GSH adducts. For example, a neutral loss of 129 Da is characteristic of the cleavage of the glutamyl moiety from a GSH conjugate.

Comprehensive Experimental Workflow Diagram

G cluster_studies Metabolism Studies cluster_samples Sample Collection & Processing cluster_analysis Analytical Phase cluster_data Data Interpretation cluster_output Final Assessment invivo In Vivo Study (e.g., Rat PK) plasma Plasma invivo->plasma excreta Urine & Feces invivo->excreta invitro In Vitro Studies (HLM, Cytosol, Hepatocytes) incubates Incubation Supernatants invitro->incubates lcms LC-MS/MS Analysis plasma->lcms excreta->lcms incubates->lcms pk_params Pharmacokinetic Parameters (AUC, t1/2, etc.) lcms->pk_params met_id Metabolite Identification & Structural Elucidation lcms->met_id report Comprehensive Metabolism & PK Report pk_params->report met_profile Metabolic Profile (Major & Minor Metabolites) met_id->met_profile met_profile->report

Caption: Comprehensive workflow for investigating the in vivo metabolism.

Part 3: Data Presentation and Toxicological Considerations

Summarizing Quantitative Data

All quantitative data should be summarized in clear, concise tables for easy interpretation and comparison.

Table 1: Predicted Major Metabolites and Responsible Enzyme Classes

Predicted Metabolite Metabolic Reaction Primary Enzyme Class(es)
3-Amino-7-azaindole-2-carboxylic acid Nitroreduction Nitroreductases (CYPs, NQO1, Gut Flora)
Acyl Glucuronide of Parent Glucuronidation UGTs
Glycine Conjugate of Parent Amino Acid Conjugation Acyl-CoA Synthetases, Transferases
Hydroxylated Metabolite(s) Aromatic Hydroxylation CYPs, Aldehyde Oxidase (AO)
N-acetyl-3-amino Metabolite N-Acetylation N-Acetyltransferases (NATs)

| Hydroxylated Glucuronide/Sulfate | Glucuronidation/Sulfation | UGTs, SULTs |

Table 2: Key Pharmacokinetic Parameters to Determine from In Vivo Studies

Parameter Description Importance
Cmax Maximum observed plasma concentration Relates to efficacy and potential peak toxicity
Tmax Time to reach Cmax Indicates the rate of absorption
AUC Area under the plasma concentration-time curve Represents total drug exposure
t1/2 Elimination half-life Determines dosing interval and time to steady-state
CL Clearance Measures the efficiency of drug elimination
Vd Volume of distribution Indicates the extent of drug distribution into tissues

| F% | Oral Bioavailability | Fraction of oral dose reaching systemic circulation |

Toxicological Implications: The Concern of Bioactivation

The primary toxicological concern for 3-nitro-7-azaindole-2-carboxylic acid stems from the metabolic reduction of its nitro group.[9]

  • Reactive Metabolite Formation: As previously described, the one- and two-electron reduction of the nitro group generates nitroso and N-hydroxylamine intermediates. These are electrophilic species capable of covalently binding to cellular nucleophiles, including DNA and proteins.[4]

  • Potential for Genotoxicity and Carcinogenicity: The formation of DNA adducts can lead to mutations and initiate carcinogenesis. Many nitroaromatic compounds are known mutagens and suspected carcinogens.[9]

  • Organ-Specific Toxicity: Covalent binding to proteins can disrupt cellular function and lead to cytotoxicity and organ damage, with the liver being a common target due to its high metabolic capacity. Drug-induced liver injury (DILI) has been associated with some nitroaromatic drugs.[4]

  • Oxidative Stress: The redox cycling of the nitro anion radical can react with molecular oxygen to produce superoxide anions, leading to oxidative stress, which can damage cellular components and deplete antioxidant defenses like glutathione.

It is therefore imperative that the potential for bioactivation is thoroughly investigated early in the development of any compound containing a nitroaromatic moiety. The reactive metabolite trapping study (Protocol 2.3) is a critical first step in this assessment.

Conclusion

While direct metabolic data for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- is not yet available, a scientifically robust, predictive metabolic scheme can be constructed based on the well-documented biotransformations of its constituent parts. The metabolism is likely to be dominated by nitroreduction, a pathway of significant toxicological concern, alongside conjugation of the carboxylic acid and potential oxidation of the 7-azaindole core. The experimental protocols detailed in this guide provide a clear and actionable path for researchers to elucidate the true metabolic fate of this molecule, quantify its pharmacokinetic properties, and assess its potential for bioactivation. Such studies are fundamental to advancing the development of this and other novel chemical entities in a safe and scientifically rigorous manner.

References

  • Bray, H. G., Hybs, Z., & Thorpe, W. V. (1951). STUDIES ON THE METABOLISM OF p-NITROBENZOIC ACID. Canadian Journal of Medical Sciences, 29(5), 241-253. Available at: [Link]
  • Boyd, M. J., Clark, J. B., & Smith, G. N. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(2), 228-233. Available at: [Link]
  • Deutsche Forschungsgemeinschaft (DFG). (2022). 4-Nitrobenzoic acid. The MAK-Collection for Occupational Health and Safety. Available at: [Link]
  • James, S. P., & Kuzniar, E. J. (1981). Influence of the gut microflora on the metabolism of 4-nitrobenzoic acid in the marmoset. Xenobiotica, 11(7), 435-443. Available at: [Link]
  • de Souza, A. C. C., de Oliveira, D. N., & de Albuquerque, S. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32, 1531-1556. Available at: [Link]
  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Available at: [Link]
  • Gillam, E. M., Notley, L. M., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817-13824. Available at: [Link]
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]
  • Li, C., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(13), e1170. Available at: [Link]
  • Boelsterli, U. A., & Lim, P. L. K. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs. Current Drug Metabolism, 7(7), 715-727. Available at: [Link]
  • Giorgis, M., et al. (2020). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis, 12(2), 245-254. Available at: [Link]
  • Zbaida, S. (2002). Nitroreductases and Azoreductases. In Enzymes in Detoxification. ResearchGate. Available at: [Link]
  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available at: [Link]
  • Ma, L., & Mutlib, A. E. (2014). In Vitro Trapping and Screening of Reactive Metabolites Using Liquid Chromatography-Mass Spectrometry. Methods in Molecular Biology, 1113, 227-237. Available at: [Link]
  • Wang, L., et al. (2015). High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach. Journal of The American Society for Mass Spectrometry, 26(8), 1363-1372. Available at: [Link]
  • Pelkonen, O., et al. (2016). Reactive Metabolites in Early Drug Development: Predictive In vitro Tools. Frontiers in Pharmacology, 7, 49. Available at: [Link]
  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
  • Gu, M., & Gu, J. (2014). Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies. Journal of visualized experiments : JoVE, (91), 51956. Available at: [Link]
  • Admescope. (n.d.). Services for in vitro Metabolism research. Available at: [Link]
  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Protocol for Amide Coupling of 3-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Introduction & Chemical Context The synthesis of amide derivatives from 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- (CAS: 1204475-82-0), commonly referred to as 3-nitro-7-azaindole-2-carboxylic acid, presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The synthesis of amide derivatives from 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- (CAS: 1204475-82-0), commonly referred to as 3-nitro-7-azaindole-2-carboxylic acid, presents a unique set of synthetic challenges. As a highly functionalized heteroaromatic building block, it is frequently utilized in the development of targeted kinase inhibitors and allosteric modulators[1].

However, achieving high-yielding amide couplings with this substrate requires overcoming two primary chemical hurdles:

  • Electronic Deactivation: The strongly electron-withdrawing 3-nitro group significantly reduces the nucleophilicity of the adjacent 2-carboxylate anion. This slows down the initial activation step where the carboxylate attacks the coupling reagent.

  • Steric Hindrance: The proximity of the bulky nitro group at the C3 position sterically shields the C2-carbonyl, impeding the nucleophilic attack of the incoming amine on the activated ester intermediate.

To overcome these barriers, this protocol leverages HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the premier coupling reagent, paired with DIPEA (N,N-Diisopropylethylamine) in an anhydrous polar aprotic solvent.

Mechanistic Rationale & Reagent Selection

Standard coupling reagents like EDC/HOBt often fail or provide poor yields (<30%) when applied to sterically hindered, electron-deficient azaindoles. HATU is specifically selected for this protocol due to its generation of an OAt (7-azabenzotriazole) active ester .

The superiority of HATU[2] is driven by a critical neighboring group effect . The pyridine nitrogen atom within the HOAt leaving group acts as a hydrogen-bond acceptor, stabilizing the incoming amine nucleophile via a highly organized 7-membered cyclic transition state. This effectively anchors the amine in the optimal trajectory for nucleophilic acyl substitution, directly counteracting the steric repulsion exerted by the 3-nitro group.

G A 3-Nitro-7-azaindole-2-carboxylic acid (Substrate) B Deprotonation (DIPEA, 3-5 eq) A->B C Carboxylate Anion B->C D Activation (HATU, 1.2-1.5 eq) C->D Nucleophilic attack on uronium C E OAt Active Ester (Highly Electrophilic) D->E HOAt displacement & rebinding F Amine Addition (Nucleophilic Attack) E->F G Target Amide Product F->G 7-membered cyclic TS

Mechanistic workflow of HATU-mediated amide coupling for hindered substrates.

Materials & Stoichiometry

A self-validating experimental design requires precise stoichiometric control to prevent side reactions, such as the guanylation of the amine by unreacted HATU[3].

Table 1: Standard Stoichiometry for HATU-Mediated Coupling

Reagent / MaterialEquivalentsFunctionRationale for Equivalents
3-Nitro-7-azaindole-2-carboxylic acid 1.0 eqLimiting ReagentHigh-value starting material.
Primary/Secondary Amine 1.2 eqNucleophileSlight excess ensures complete conversion of the active ester.
HATU 1.2 - 1.5 eqCoupling ReagentMatches amine equivalents; excess can lead to amine guanylation.
DIPEA 3.0 - 5.0 eqNon-nucleophilic BaseDeprotonates the carboxylic acid and neutralizes amine salts.
Anhydrous DMF 0.1 M - 0.2 MSolventSolubilizes the highly polar azaindole and stabilizes ionic intermediates.

Step-by-Step Experimental Protocol

Phase 1: Pre-Activation of the Carboxylic Acid

Note: Pre-activation is critical for electron-deficient substrates to ensure the OAt ester is fully formed before the amine is introduced, minimizing competitive side reactions.

  • Preparation: To an oven-dried, argon-purged reaction vial equipped with a magnetic stir bar, add 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- (1.0 eq).

  • Solvation: Suspend the acid in anhydrous DMF to achieve a concentration of 0.15 M.

  • Deprotonation: Add DIPEA (4.0 eq) dropwise at room temperature. The solution will typically darken or clarify as the carboxylate salt forms. Stir for 5 minutes.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.3 eq) in one portion.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 20 to 30 minutes . Causality: The electron-withdrawing 3-nitro group slows the attack on HATU; sufficient time must be given to generate the OAt active ester fully[4].

Phase 2: Amine Addition and Coupling
  • Nucleophilic Attack: If the target amine (1.2 eq) is a hydrochloride salt, pre-mix it with an additional 1.2 eq of DIPEA in a minimal volume of DMF before adding it dropwise to the activated ester solution. If it is a free base, add it directly.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progression via LC-MS or TLC (typically 5% MeOH in DCM). The reaction is usually complete within 2 to 6 hours, depending on the steric bulk of the amine.

Phase 3: Workup and Purification
  • Quenching: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 volumes) and transfer to a separatory funnel. Quench by adding an equal volume of saturated aqueous NaHCO₃.

  • Aqueous Washing (Critical Step):

    • Wash the organic layer with saturated NaHCO₃ (1x) to remove HOAt byproducts.

    • Wash with 5% aqueous LiCl solution (3x) . Causality: DMF is highly miscible in water but partitions into EtOAc. LiCl dramatically increases the ionic strength of the aqueous phase, forcing DMF into the aqueous layer and preventing it from co-eluting during chromatography.

    • Wash with 1M HCl (1x) only if the target amide and azaindole core are stable and lack other basic amines, to remove unreacted starting amine and DIPEA.

    • Wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from Hexanes to EtOAc, or DCM to 10% MeOH/DCM) to yield the pure 3-nitro-7-azaindole-2-carboxamide derivative.

Optimization & Data Presentation

If the standard protocol yields suboptimal results (e.g., <50% yield), consult the optimization matrix below. The 3-nitro group's steric bulk makes this reaction highly sensitive to the choice of base and coupling reagent.

Table 2: Optimization Matrix for Hindered Azaindole Couplings

Condition VariableReagent ChoiceExpected Impact on YieldMechanistic Causality
Coupling Reagent EDC/HOBtLow (<30%)Lacks the neighboring group stabilization provided by the pyridine nitrogen in HOAt.
Coupling Reagent HATUHigh (70-95%)OAt ester accelerates attack via a 7-membered cyclic hydrogen-bonded transition state.
Coupling Reagent COMUHigh (75-95%)Uracil-based alternative to HATU; highly reactive, non-explosive byproduct, excellent for hindered acids.
Base Triethylamine (TEA)Moderate (40-60%)TEA can act as a competing nucleophile or fail to fully deprotonate hindered systems efficiently.
Base DIPEAHigh (70-95%)Sterically hindered, strictly non-nucleophilic base prevents side reactions with HATU.

Sources

Application

Application Notes and Protocols for the Solubilization of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- for Cell Culture Assays

For: Researchers, scientists, and drug development professionals. Introduction: Navigating the Solubility Challenges of a Novel Pyrrolopyridine Derivative 1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, and its der...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Solubility Challenges of a Novel Pyrrolopyridine Derivative

1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, and its derivatives are privileged scaffolds in medicinal chemistry, often investigated for their potential as kinase inhibitors and other therapeutic agents. The compound 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- presents a unique set of physicochemical properties that can make its dissolution for aqueous-based cell culture assays a significant challenge. The rigid, planar aromatic ring system contributes to strong intermolecular forces in the solid state, often leading to poor aqueous solubility. While the introduction of a nitrogen atom into the indole scaffold to form an azaindole can sometimes enhance solubility, the specific substituents on this core heavily influence the final properties.

This guide provides a comprehensive, experience-driven approach to effectively dissolve 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- for reliable and reproducible results in cell culture experiments. We will move beyond a simple list of solvents to a systematic protocol that accounts for the compound's likely acidic nature and the stringent requirements of maintaining cell viability.

Physicochemical Properties and Initial Considerations

A thorough understanding of the compound's properties is the foundation for a successful dissolution strategy. While experimental data for this specific molecule is scarce, we can infer its likely behavior based on its structural motifs.

PropertyValue/InferenceImplication for Dissolution
Molecular Formula C₈H₅N₃O₄-
Molecular Weight 207.14 g/mol -
Structure Aromatic, planarLikely low aqueous solubility due to high crystal lattice energy.
Functional Groups Carboxylic acid, Nitro groupThe carboxylic acid group suggests that solubility will be pH-dependent. The nitro group is electron-withdrawing and can impact the pKa of the carboxylic acid.
pKa Not experimentally determinedThe carboxylic acid moiety is the primary ionizable group. Its pKa will be a critical determinant of its solubility in aqueous media. The electron-withdrawing nitro group is expected to lower the pKa compared to the unsubstituted parent compound, making it a stronger acid.

The key to solubilizing this compound lies in overcoming the intermolecular forces of the solid state and, where possible, ionizing the carboxylic acid to its more soluble carboxylate form.

Recommended Solvents and Stock Solution Preparation

For cell-based assays, a two-step dissolution process is standard practice: preparing a high-concentration stock solution in an organic solvent, followed by dilution into the aqueous cell culture medium.

Primary Solvent Selection: A Decision-Making Workflow

The following diagram outlines a logical workflow for selecting the most appropriate primary solvent for creating a stock solution of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-.

Solvent_Selection Start Start: Dissolution of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- DMSO Attempt dissolution in 100% DMSO Start->DMSO Check_Solubility_DMSO Is the compound soluble at the desired stock concentration? DMSO->Check_Solubility_DMSO Success_DMSO Prepare stock solution in DMSO. Proceed to serial dilution. Check_Solubility_DMSO->Success_DMSO Yes Try_Warming Gentle warming (37°C) or sonication Check_Solubility_DMSO->Try_Warming No Check_Solubility_Warm_DMSO Is it soluble now? Try_Warming->Check_Solubility_Warm_DMSO Check_Solubility_Warm_DMSO->Success_DMSO Yes Consider_Alternative Consider alternative solvents (e.g., DMF, NMP) or pH modification. Check_Solubility_Warm_DMSO->Consider_Alternative No pH_Modification Attempt dissolution in DMSO with a small amount of base (e.g., NaOH). Consider_Alternative->pH_Modification Check_Solubility_pH Is it soluble? pH_Modification->Check_Solubility_pH Check_Solubility_pH->Consider_Alternative No, re-evaluate experiment Success_pH Prepare stock and neutralize if necessary before adding to media. Check_Solubility_pH->Success_pH Yes

Caption: A workflow for selecting a primary solvent for stock solution preparation.

Solvent Recommendations for Stock Solutions
SolventRecommended Starting ConcentrationAdvantagesDisadvantages and Mitigation
DMSO 10-50 mMHigh solvating power for many organic molecules. Miscible with water and cell culture media.Can be toxic to cells at higher concentrations. Mitigation: Keep the final concentration in the culture medium ≤ 0.5%, and ideally ≤ 0.1%.[1][2] Always include a vehicle control in your experiments.
DMF 10-50 mMSimilar to DMSO in solvating power.Can also be cytotoxic. Similar precautions as with DMSO are necessary.
NMP 10-50 mMGood solubilizing agent.Less commonly used in cell culture; thorough validation of its effects on your specific cell line is crucial.
Ethanol Lower concentrations (e.g., 1-10 mM)Generally less toxic than DMSO or DMF.May have lower solvating power for this compound. May require warming to achieve desired concentration.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for preparing a stock solution and diluting it for use in cell culture.

Materials
  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- (solid)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator or water bath (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure
  • Preparation:

    • Allow the vial of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- and the DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

    • Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of your stock solution.

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out 2.07 mg of the compound to prepare 1 mL of a 10 mM stock solution. Adjust the mass and volume as needed for your desired stock concentration and volume.

  • Dissolution:

    • Add the appropriate volume of DMSO to the tube containing the weighed compound. For 2.07 mg, add 1 mL of DMSO.

    • Vortex the solution vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure that all solid particles have dissolved.

  • Aiding Dissolution (if necessary):

    • If the compound does not fully dissolve at room temperature, you can sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath for a similar duration.

    • After warming or sonication, vortex the solution again.

  • Storage of Stock Solution:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to compound degradation.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol: Preparation of Working Solutions for Cell Culture

The final concentration of the compound in your cell culture will depend on the specific assay and the compound's potency. The key is to minimize the final concentration of the organic solvent.

Dilution_Workflow Stock 10 mM Stock in DMSO Intermediate_Dilution Prepare an intermediate dilution in cell culture medium. Stock->Intermediate_Dilution Vehicle_Control Prepare a vehicle control with the same final DMSO concentration. Stock->Vehicle_Control Final_Dilution Add the intermediate dilution to the cell culture plate. Intermediate_Dilution->Final_Dilution Final_Concentration Achieve final desired concentration of compound and a low concentration of DMSO (e.g., <0.1%). Final_Dilution->Final_Concentration Vehicle_Control->Final_Concentration

Caption: A workflow for preparing working solutions for cell culture assays.

Procedure
  • Thawing:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in your complete cell culture medium to achieve your desired final concentrations.

    • Example for a final concentration of 10 µM with 0.1% DMSO:

      • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This gives you a 100 µM solution in 1% DMSO.

      • Add 100 µL of this 100 µM intermediate solution to 900 µL of your cell culture in the well of a plate. This results in a final concentration of 10 µM of the compound and 0.1% DMSO.

  • Vehicle Control:

    • It is imperative to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your highest compound concentration but without the compound itself. This allows you to distinguish the effects of the compound from any effects of the solvent.

Advanced Strategy: pH-Mediated Dissolution

Given the carboxylic acid moiety, altering the pH can significantly enhance the solubility of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-. Carboxylic acids are more soluble in their deprotonated (carboxylate) form, which is favored at a pH above their pKa.

Protocol for pH Adjustment
  • Initial Attempt in Aqueous Base:

    • Attempt to dissolve the compound directly in a dilute aqueous base, such as 0.1 N NaOH. This will deprotonate the carboxylic acid, forming the more soluble sodium salt.

    • If a stock solution is made in this manner, it is crucial to adjust the pH back to physiological levels (pH 7.2-7.4) with a suitable acid (e.g., 0.1 N HCl) before adding it to your cell culture medium to avoid shocking the cells.

  • Base-Assisted Dissolution in DMSO:

    • If the compound is difficult to dissolve even in DMSO, you can add a very small amount of a strong base (e.g., a few microliters of 1 N NaOH) to the DMSO suspension. The deprotonation of the carboxylic acid should facilitate its dissolution.

    • Again, ensure the final working solution is pH-adjusted if a significant amount of base was used.

Troubleshooting

  • Precipitation upon dilution: If the compound precipitates when diluted into the aqueous cell culture medium, it indicates that the thermodynamic solubility in the medium has been exceeded.

    • Solution: Lower the concentration of your working solution. Consider using a solubilizing agent in your final medium, such as a low concentration of a biocompatible surfactant, though this must be carefully validated for its effects on your cells.

  • Cell Toxicity in Vehicle Control: If you observe significant cell death or changes in morphology in your vehicle control wells, the concentration of your organic solvent is likely too high for your specific cell line.

    • Solution: Reduce the final concentration of the solvent in your culture medium. This may require preparing a more concentrated stock solution if possible, or accepting a lower final concentration of your compound.

Conclusion

The successful dissolution of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- for cell culture assays is achievable through a systematic approach. By starting with a strong, aprotic solvent like DMSO and understanding the potential for pH-mediated solubility enhancement, researchers can prepare reliable solutions for their experiments. Always remember to include appropriate vehicle controls to ensure that the observed biological effects are due to the compound of interest and not the solvent.

References

  • LifeTein. (2026, February 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.
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  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?
  • Valledor, A. F., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
  • Koc, S., & Taysi, S. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. AVESİS.
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  • Pearson. (n.d.). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?
  • Wang, Y., et al. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • PubMed. (2025, July 10). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
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Method

Application Notes &amp; Protocols: In Vitro Assay Preparation for 3-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Abstract The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2][3] The functionalizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2][3] The functionalization of this core, as seen in 3-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, presents a unique chemical entity whose biological activity requires systematic in vitro characterization. This document provides a comprehensive guide for researchers, outlining a logical, step-wise workflow for the preliminary assessment of this compound. We begin with foundational physicochemical evaluations—solubility and stability—which are critical for data integrity. Following this, we detail protocols for general cytotoxicity profiling to establish a therapeutic window, and finally, we propose a targeted mechanistic assay focused on kinase inhibition, a common mechanism of action for this compound class.[2][4][5] The protocols herein are designed to be self-validating, incorporating essential controls and explaining the causality behind experimental choices to ensure robust and reproducible results.

Section 1: Foundational Characterization: Compound Integrity and Preparation

Rationale & Expert Insight: Before any biological activity can be reliably measured, the test compound must be properly solubilized and stable in the assay medium.[6][7] Poor solubility is a primary source of experimental artifacts, leading to underestimated potency or unpredictable results.[6] This initial characterization phase is non-negotiable for generating trustworthy data. We will first determine the compound's kinetic solubility, which reflects its behavior under typical high-throughput screening conditions.[8]

Compound Physicochemical Properties
PropertyValueSource / Notes
Chemical Name 3-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid-
CAS Number 1204475-82-0[9]
Molecular Formula C₈H₅N₃O₄[9][10]
Molecular Weight 207.14 g/mol [9]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 5[9]
Predicted LogP 1.4 - 1.6Calculated (various models)
Appearance Solid (Assumed)-
Protocol: Kinetic Solubility Assessment (Nephelometry)

Principle: This high-throughput method measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[8] Light scattering caused by the precipitate is detected by a nephelometer.

Methodology:

  • Prepare Compound Stock: Accurately weigh and dissolve 3-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Plate Setup: In a clear 96-well plate, add 98 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to wells A2-A12. Add 100 µL of PBS to a blank well (e.g., A1).

  • Serial Dilution:

    • Add 2 µL of the 10 mM DMSO stock to well A2 (final concentration 200 µM, 2% DMSO). Mix thoroughly.

    • Perform a 1:2 serial dilution by transferring 100 µL from well A2 to A3, mixing, then 100 µL from A3 to A4, and so on, down to well A11. Discard 100 µL from well A11. Well A12 serves as the vehicle control (2% DMSO in PBS, prepared separately).

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

  • Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (e.g., at 650 nm).

  • Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which the signal significantly rises above the baseline (vehicle control) is the kinetic solubility limit. A good solubility goal for discovery compounds is >60 µg/mL (~290 µM for this compound).[8]

Expert Insights & Causality:

  • Why DMSO? DMSO is a standard solvent for compound libraries due to its high solubilizing power.[11] However, its concentration must be controlled (typically ≤0.5% in final cell-based assays) as it can be toxic to cells.

  • Why Kinetic vs. Thermodynamic? Kinetic solubility is faster and mimics the conditions of most initial in vitro assays where a compound is rapidly diluted into buffer.[8] Thermodynamic solubility is a true equilibrium measurement and is more relevant for later-stage formulation development.[8][12]

Section 2: General Biological Activity: Cytotoxicity Profiling

Rationale & Expert Insight: A cytotoxicity assay is fundamental to understanding the compound's general impact on cell health.[13][14] It establishes the concentration range that causes cell death, which is crucial for two reasons: 1) It identifies the upper concentration limit for mechanistic assays to avoid non-specific toxicity, and 2) It provides a preliminary indication of potential anti-proliferative or cytotoxic therapeutic effects (e.g., in cancer cell lines).[14][15]

Workflow for In Vitro Assay Progression

The following diagram outlines the logical flow from initial compound preparation through to specific mechanistic studies, ensuring that each step informs the next.

G cluster_0 Phase 1: Foundational Prep cluster_1 Phase 2: Biological Profiling cluster_2 Phase 3: Data Analysis Compound Compound Receipt (3-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) Solubility Solubility & Stability Assessment Compound->Solubility Stock Prepare 10 mM DMSO Stock Solubility->Stock Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 Stock->Cytotoxicity Mechanistic Mechanistic Assay (e.g., Kinase Inhibition) Cytotoxicity->Mechanistic Informs concentration selection Data Data Interpretation (Potency, Selectivity, TI) Mechanistic->Data

Caption: A logical workflow for in vitro compound characterization.

Protocol: MTT Cell Viability Assay

Principle: This colorimetric assay measures cellular metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[16][17] The amount of formazan is directly proportional to the number of living cells.[17]

Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., A549 lung cancer cells or HEK293 embryonic kidney cells) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare a serial dilution of the compound stock in culture medium. A typical starting concentration is 100 µM, diluted down in 10 steps (e.g., 1:3 dilutions).

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Crucial Controls: Include wells for "Vehicle Control" (medium with the highest concentration of DMSO, e.g., 0.5%) and "Untreated Control" (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis:

    • Normalize the data: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

    • Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Section 3: Mechanistic Investigation: Kinase Inhibition Assays

Rationale & Expert Insight: The 7-azaindole core is a well-established "hinge-binding" motif found in many ATP-competitive kinase inhibitors.[2] Therefore, assessing the compound's ability to inhibit protein kinases is a logical next step. It is critical to use both a biochemical and a cell-based assay. A biochemical assay confirms direct enzyme inhibition, while a cell-based assay demonstrates that the compound can penetrate the cell membrane and engage its target in a complex biological environment.[4][18]

Visualizing the Mechanism: Kinase Inhibition

The diagram below illustrates the fundamental principle of an ATP-competitive kinase inhibitor.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Compound K1 Kinase P_S1 Substrate-P (Phosphorylated) K1->P_S1 phosphorylates S1 Substrate S1->K1 binds ATP1 ATP ATP1->K1 K2 Kinase No_Rxn No Phosphorylation S2 Substrate ATP2 ATP ATP2->K2 blocked Cmpd Our Compound Cmpd->K2

Caption: Mechanism of an ATP-competitive kinase inhibitor.

Protocol: Biochemical Kinase Assay (FRET-based)

Principle: Fluorescence Resonance Energy Transfer (FRET) assays are widely used for their sensitivity and homogeneous format.[19] In a typical setup, a peptide substrate and a phosphospecific antibody are labeled with a FRET donor-acceptor pair. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor prevents this, leading to a decrease in the signal.

Methodology (Example using Aurora A Kinase):

  • Reagent Preparation: Prepare assay buffer, recombinant Aurora A kinase, FRET-labeled peptide substrate, and ATP solution according to the assay kit manufacturer's instructions (e.g., Z'-LYTE®, Invitrogen).[19]

  • Compound Plating: In a low-volume 384-well plate, perform a serial dilution of the 3-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, typically starting from 50 µM. Include a known potent inhibitor (e.g., Tozasertib for Aurora A) as a positive control and a DMSO-only vehicle control.[19]

  • Kinase Reaction:

    • Add the kinase and substrate/antibody mixture to the wells containing the compound.

    • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Development: Add the development reagent (as per the kit) to stop the reaction and generate the FRET signal. Incubate for another 60 minutes.

  • Measurement: Read the plate on a fluorescence plate reader capable of measuring the specific donor and acceptor wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the positive and vehicle controls. Plot the percent inhibition against the log of the compound concentration and fit the data to determine the biochemical IC₅₀.

Protocol: Cell-Based Target Engagement (Western Blot)

Principle: This assay confirms if the compound inhibits the kinase's activity inside living cells by measuring the phosphorylation status of a known downstream substrate. A reduction in the phosphorylated substrate indicates successful target engagement.

Methodology (Example using a hypothetical target Kinase X):

  • Cell Culture and Treatment: Seed cells known to have active Kinase X signaling (e.g., a cancer cell line with an activating mutation) in 6-well plates. Once they reach 70-80% confluency, treat them with the compound at various concentrations (e.g., 0.1x, 1x, 10x the cytotoxicity IC₅₀) for 2-4 hours. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of Kinase X's substrate (e.g., anti-phospho-Substrate-Y).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total amount of the substrate and a loading control (e.g., β-actin or GAPDH) to confirm that changes in phosphorylation are not due to changes in total protein levels.

  • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the phospho-substrate signal to the total substrate signal. A dose-dependent decrease in this ratio indicates on-target cellular activity.

References

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Ludwig-Maximilians-Universität München. Available at: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Available at: [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays. (2024, May 2). NJ Bio, Inc. Available at: [Link]

  • Solubility Assessment Service. (2019, December 27). Creative Biolabs. Available at: [Link]

  • Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. (n.d.). PMC. Available at: [Link]

  • Custom Cell-Based Assay Development. (n.d.). BPS Bioscience. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Stability and Solubility Studies. (n.d.). Crystal Pharmatech Co., Ltd. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys. Available at: [Link]

  • Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). (2020, December 18). MDPI. Available at: [Link]

  • In vitro solubility assays in drug discovery. (2008, November 15). PubMed. Available at: [Link]

  • Solubility, Dissolution, and Stability Studies of Pharmaceuticals. (n.d.). Charles River Laboratories. Available at: [Link]

  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. Available at: [Link]

  • Outlining Drug Stability and Solubility with Dissolution Testing. (2020, September 2). Pharmaceutical Technology. Available at: [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Prolytix. Available at: [Link]

  • Biology Cell-Based Assays. (n.d.). Charles River Laboratories. Available at: [Link]

  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies. Available at: [Link]

  • Cell-Based Assays Guide. (2025, January 31). Antibodies.com. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC. Available at: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Organic Chemistry Research. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Semantic Scholar. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021, April 11). MDPI. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, June 19). Preprints.org. Available at: [Link]

Sources

Application

cross-coupling reactions using 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-

Application Note: Advanced Cross-Coupling Strategies for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- Executive Summary & Strategic Rationale In modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Cross-Coupling Strategies for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indole, heavily utilized in the design of kinase inhibitors due to its superior aqueous solubility and enhanced hydrogen-bonding interactions within the ATP-binding hinge region [2].

The compound 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- (CAS: 1204475-82-0) [1] is a uniquely functionalized building block that offers orthogonal reactivity vectors. Traditional functionalization of the azaindole C2 and C3 positions often requires harsh lithiation or unstable organometallic intermediates. However, this specific building block circumvents these limitations through two distinct pathways:

  • The C2-Carboxylic Acid acts as a stable, bench-ready surrogate for organometallic reagents, undergoing transition-metal-catalyzed decarboxylative cross-coupling [3].

  • The C3-Nitro Group serves a dual purpose: it acts as an electron-withdrawing group that lowers the activation energy for C2-decarboxylation, and it functions as a masked amine that can be reduced post-coupling to enable C3 Buchwald-Hartwig aminations [5].

G SM 1H-Pyrrolo[2,3-b]pyridine- 2-carboxylic acid, 3-nitro- (CAS: 1204475-82-0) Decarb Pathway A: Decarboxylative Cross-Coupling SM->Decarb Pd/Ag or Cu cat. -CO2 Amide Pathway B: Amide Coupling & Nitro Reduction SM->Amide HATU/DIPEA then Pd/C, H2 ProdA C2-Functionalized 3-Nitro-7-Azaindole Decarb->ProdA ProdB C3-Amino Functionalized 7-Azaindole-2-Carboxamide Amide->ProdB CrossB Buchwald-Hartwig Cross-Coupling ProdB->CrossB Pd cat., Ligand Aryl Halide FinalB C3-N-Linked Complex Scaffold CrossB->FinalB

Divergent cross-coupling workflows for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-.

Mechanistic Causality: Decarboxylative Cross-Coupling

Decarboxylative cross-coupling (DCC) replaces the need for pre-formed boronic acids (which are notoriously prone to protodeboronation in electron-deficient azaindoles) by utilizing the extrusion of CO₂ as the thermodynamic driving force [4].

In a bimetallic Pd/Ag system, the reaction relies on a precise sequence of events. The silver(I) co-catalyst mediates the initial decarboxylation. The highly electron-withdrawing 3-nitro group on our starting material lowers the pKa of the adjacent carboxylic acid and stabilizes the transient C2-anion, significantly accelerating the formation of the organosilver intermediate. This intermediate then undergoes transmetalation with a Pd(II) species—generated via oxidative addition of an aryl halide—followed by reductive elimination to forge the new C-C bond.

Mechanism RCOOH 3-Nitro-7-Azaindole- 2-Carboxylic Acid AgCycle Ag(I) Catalyst Decarboxylation Cycle RCOOH->AgCycle Base, -CO2 ArAg C2-Ag-Azaindole Intermediate AgCycle->ArAg Transmet Transmetalation ArAg->Transmet Ag-Pd Exchange PdCycle Pd(0)/Pd(II) Catalyst Cross-Coupling Cycle PdCycle->Transmet ArX Aryl Halide (Ar-X) ArX->PdCycle Oxidative Addition RedElim Reductive Elimination Transmet->RedElim RedElim->PdCycle Regeneration Product C2-Aryl-3-Nitro- 7-Azaindole RedElim->Product

Bimetallic Pd/Ag catalytic cycle for the decarboxylative cross-coupling at the C2 position.

Quantitative Data: Reaction Optimization

To establish a robust protocol, the bimetallic decarboxylative arylation of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- with bromobenzene was optimized. The causality of the solvent choice is critical: pure DMF often leads to sluggish transmetalation, whereas a DMF/DMSO blend coordinates the silver species more effectively, preventing premature aggregation of Ag nanoparticles [4].

Table 1: Optimization of Pd/Ag-Catalyzed Decarboxylative Arylation

EntryPalladium CatalystCo-Catalyst / BaseLigandSolvent SystemTemp (°C)Yield (%)
1Pd(OAc)₂ (5 mol%)Ag₂CO₃ (1.5 eq)XPhosDMF12022%
2Pd(OAc)₂ (5 mol%)Ag₂CO₃ (1.5 eq)XPhosDMF/DMSO (9:1)13068%
3Pd(TFA)₂ (5 mol%)Ag₂CO₃ / K₂CO₃DavePhosDMF/DMSO (9:1)13085%
4NiCl₂·glyme (10 mol%)Ag₂CO₃ (0.2 eq) / K₂CO₃dtbbpyDMA10074%

Note: Entry 3 represents the optimal conditions. The use of Pd(TFA)₂ and the highly electron-rich DavePhos ligand accelerates the oxidative addition step, while the mixed carbonate base system maintains optimal pH without poisoning the Pd catalyst.

Validated Experimental Protocols

Protocol A: C2-Decarboxylative Arylation (Self-Validating Workflow)

Objective: Synthesis of 2-aryl-3-nitro-1H-pyrrolo[2,3-b]pyridine derivatives.

  • Preparation of the Catalyst Mixture: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- (1.0 mmol), Pd(TFA)₂ (0.05 mmol, 5 mol%), DavePhos (0.1 mmol, 10 mol%), Ag₂CO₃ (0.5 mmol, 0.5 eq), and K₂CO₃ (1.0 mmol, 1.0 eq).

  • Atmosphere Exchange: Evacuate the tube and backfill with dry Nitrogen (repeat 3x).

  • Reagent Addition: Add the aryl halide (1.2 mmol) followed by a degassed solvent mixture of DMF/DMSO (9:1 v/v, 5.0 mL) via syringe.

  • Thermal Activation & In-Process Control (IPC) 1: Heat the reaction mixture to 130 °C. Self-Validation: Attach a mineral oil bubbler to the nitrogen line. Observe steady gas evolution (CO₂ extrusion). The reaction transitions from a pale suspension to a dark, homogeneous solution.

  • Reaction Monitoring (IPC 2): After 4 hours, sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. Self-Validation: Look for the disappearance of the starting material mass (m/z 208[M+H]⁺) and the appearance of the product mass (e.g., m/z 240[M+H]⁺ for the phenyl derivative). The mass difference of -44 Da confirms successful decarboxylation.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove Ag/Pd black. Wash the organic layer with 5% aqueous LiCl (3 x 10 mL) to remove DMF/DMSO. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: C3-Directed Buchwald-Hartwig Amination via Nitro Reduction

Objective: Synthesis of C3-amino linked azaindole-2-carboxamides (common in HPK1 inhibitor synthesis) [5].

  • Amide Coupling: React 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- (1.0 mmol) with a primary amine (1.1 mmol) using HATU (1.2 mmol) and DIPEA (3.0 mmol) in DMF (5 mL) at RT for 2 hours. IPC: Complete conversion to the amide confirmed by TLC (EtOAc/Hexane 1:1).

  • Nitro Reduction: Transfer the crude amide to a hydrogenation flask. Add 10% Pd/C (10 wt%) and MeOH (10 mL). Stir under an H₂ atmosphere (1 atm) for 4 hours. Self-Validation: The solution color shifts from deep yellow (nitro) to pale yellow/colorless (amine). Filter through Celite and concentrate to yield the 3-amino-7-azaindole-2-carboxamide.

  • Buchwald-Hartwig Cross-Coupling: In a sealed vial, combine the 3-amino intermediate (1.0 mmol), an aryl bromide (1.1 mmol), Pd₂(dba)₃ (2.5 mol%), BrettPhos (5 mol%), and NaOtBu (2.0 mmol) in 1,4-dioxane (5 mL). Heat at 100 °C for 12 hours.

  • Final Validation: Analyze via LC-MS. The steric bulk of BrettPhos ensures selective mono-arylation of the C3-amine without interfering with the azaindole N1 position.

References

  • ChemicalCell. 3H-Pyrrolo[2,3-B]Pyridine-2-Carboxylic Acid, 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-, Ethyl Ester. Application of Azaindole Derivatives in Pharmaceutical Synthesis. URL:[Link]

  • Laudadio, G. et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(9). URL:[Link]

  • National Institutes of Health (PMC). Overcoming Limitations in Decarboxylative Arylation via Ag–Ni Electrocatalysis. URL:[Link]

  • Google Patents. (2019). 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDIN-1-ONE DERIVATIVES AS HPK1 INHIBITORS FOR THE TREATMENT OF CANCER.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- Synthesis

Welcome to the Advanced Organic Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the notorious c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Organic Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the notorious challenges associated with the nitration of the 7-azaindole core.

Synthesizing 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- (commonly known as 3-nitro-7-azaindole-2-carboxylic acid) often results in dismal yields due to the electron-withdrawing nature of the pyridine nitrogen, acid-catalyzed degradation, and unwanted side reactions. This guide breaks down the mechanistic causality of these failures and provides a validated, self-correcting workflow to achieve optimal yields.

Diagnostic Workflow & Mechanistic Causality

The 7-azaindole nucleus is electronically deactivated compared to a standard indole [1]. While the C-3 position remains the most nucleophilic site on the pyrrole ring, the adjacent pyridine ring withdraws electron density, demanding highly active electrophiles for substitution. However, applying harsh nitrating conditions (e.g., HNO₃/H₂SO₄) to 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid triggers three competing failure modes:

  • Ipso-Substitution (Decarboxylation): The C-2 carboxylic acid is highly labile under acidic electrophilic conditions. Nitration often induces decarboxylation, yielding 3-nitro-1H-pyrrolo[2,3-b]pyridine instead of the desired acid.

  • N-Oxidation: The basic pyridine nitrogen is susceptible to oxidation by nitric acid, forming an N-oxide byproduct [5].

  • Polymerization: Strong acids like concentrated sulfuric acid catalyze the polymerization of the azaindole core, resulting in intractable black tars [2].

Troubleshooting A Reaction: Nitration of 7-Azaindole -2-carboxylic acid B Analyze Crude Mixture (LC-MS / TLC) A->B C1 Black Tar / Polymerization B->C1 C2 Mass = [M-44+45]+ (Decarboxylation) B->C2 C3 Mass = [M+16]+ (N-Oxidation) B->C3 D1 Eliminate H2SO4. Use Fuming HNO3 only. C1->D1 Acid Sensitivity D2 Protect C-2 Acid as Methyl Ester. C2->D2 Ipso-Substitution D3 Strictly control temp at 0-5°C. Do not heat. C3->D3 Over-Oxidation

Workflow for diagnosing and resolving common failure modes during 7-azaindole nitration.

Frequently Asked Questions (FAQs)

Q1: I am observing complete consumption of my starting material, but I am only isolating a black, insoluble tar. What is happening? A1: You are witnessing acid-catalyzed polymerization combined with oxidative degradation. The 7-azaindole nucleus is highly sensitive to strongly acidic conditions [2]. When synthesizing the 3-nitro derivative, using standard mixed acids (HNO₃/H₂SO₄) often destroys the starting material before productive nitration can occur. Actionable Fix: Remove sulfuric acid from your protocol. Switch to neat fuming nitric acid or use a milder nitrating agent at strictly controlled low temperatures (-10°C to 0°C).

Q2: My LC-MS shows a major peak corresponding to[M-44+45]⁺. Why am I losing the carboxylic acid group? A2: This is a classic case of electrophilic ipso-substitution. The C-2 carboxyl group stabilizes the Wheland intermediate during electrophilic attack at C-3, making it highly prone to decarboxylation under acidic conditions. Actionable Fix: You must mask the carboxylic acid [4]. Protect it as a methyl or ethyl ester prior to nitration. The ester strongly resists decarboxylation. Post-nitration, the ester can be gently hydrolyzed back to the free acid.

Q3: I protected the acid as a methyl ester, but my yield is still stuck at 20% with unreacted starting material. Should I heat the reaction to drive it to completion? A3: Absolutely do not heat the reaction. Nitration is highly exothermic; localized heating will promote over-nitration and N-oxide formation at the pyridine nitrogen [3]. The poor conversion is due to the deactivating effect of the pyridine ring, not a lack of thermal energy. Actionable Fix: Ensure you are using a sufficient excess of fuming nitric acid (not standard 65% HNO₃) and maintain the internal temperature strictly at 0°C to 5°C.

Quantitative Data Analysis

To illustrate the causality between reaction conditions and yield, review the optimization data below. Notice how the combination of substrate protection and the exclusion of sulfuric acid drastically improves the isolated yield.

Reaction ConditionSubstrateMajor Byproduct / IssueIsolated Yield (%)
65% HNO₃ / H₂SO₄, 25°CFree AcidDecarboxylation, Polymerization< 10%
Fuming HNO₃ / H₂SO₄, 0°CFree AcidN-Oxide formation, Tars15 - 25%
Acetyl Nitrate, -10°CMethyl EsterIncomplete conversion40 - 50%
Fuming HNO₃ (neat), 0°C Methyl Ester Minimal (Clean conversion) 65 - 85%

Validated Experimental Protocol

To achieve high yields, we employ a self-validating, three-step methodology. This protocol bypasses the decarboxylation issue via esterification and prevents polymerization by utilizing fuming nitric acid under strict thermal control [5].

Step 1: Esterification (Protection)
  • Suspend 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M).

  • Add catalytic concentrated H₂SO₄ (0.1 eq) or thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0°C.

  • Reflux the mixture for 12 hours.

  • Validation Checkpoint: Analyze by LC-MS. The peak for the free acid ([M+H]⁺ = 163) must be completely replaced by the methyl ester ([M+H]⁺ = 177). Do not proceed if >5% starting material remains.

  • Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc. Dry over Na₂SO₄ and concentrate to yield the methyl ester.

Step 2: Regioselective Nitration (Critical Step)
  • Dissolve the methyl ester intermediate in neat fuming nitric acid (approx. 10 volumes) in a round-bottom flask equipped with a robust magnetic stirrer. Note: Ensure the fuming HNO₃ is cold before addition.

  • Submerge the flask in an ice-salt bath to maintain an internal temperature of 0°C to 5°C .

  • Stir vigorously for 1 to 2 hours.

  • Validation Checkpoint: Quench a 10 µL aliquot in cold water and analyze via LC-MS. Look for the desired product mass ([M+H]⁺ = 222). If N-oxide formation is detected ([M+H]⁺ = 238), quench the entire reaction immediately.

  • Carefully pour the reaction mixture onto a large excess of crushed ice. The 3-nitro-7-azaindole-2-carboxylate will precipitate as a yellow/orange solid.

  • Filter the precipitate, wash thoroughly with cold deionized water until the filtrate is pH neutral, and dry under high vacuum.

Step 3: Mild Hydrolysis (Deprotection)
  • Suspend the nitrated ester in a 1:1 mixture of THF and 1M aqueous LiOH.

  • Stir at room temperature for 4-6 hours.

  • Validation Checkpoint: TLC (DCM:MeOH 9:1) should show complete consumption of the higher-Rf ester spot.

  • Carefully acidify the mixture with 1M HCl to pH 3-4. The final product, 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- , will precipitate.

  • Filter, wash with cold water, and dry to afford the pure target compound.

References

  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole ACS Public
  • Technical Support Center: Improving Regioselectivity of Indole Nitr
  • Troubleshooting Guide for Nitr
  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors Journal of Medicinal Chemistry - ACS Public
  • Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity PMC
Optimization

Technical Support Center: Troubleshooting &amp; Storage Guide for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- (CAS: 1204475-82...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- (CAS: 1204475-82-0)[1].

This specific azaindole derivative features two highly reactive functional groups: a carboxylic acid at the C2 position and a nitro group at the C3 position. These structural elements make the compound exceptionally susceptible to environmental degradation. This guide provides field-proven insights into the causality of these degradation pathways and self-validating protocols to ensure the scientific integrity of your assays.

Part 1: Core Degradation Mechanisms (The "Why")

To effectively prevent degradation, we must first understand the structural liabilities of the molecule. Our protocols are grounded in two primary mechanistic pathways:

  • Thermal & Acid-Catalyzed Decarboxylation: Indole-2-carboxylic acids and their azaindole analogs are inherently prone to losing their carboxyl group as CO₂. The presence of the strongly electron-withdrawing 3-nitro group exacerbates this by stabilizing the intermediate transition states during the decarboxylation process. This reaction is accelerated by heat and acidic environments[2].

  • Nitroaromatic Photodegradation: Nitroaromatic compounds undergo rapid photolysis when exposed to UV or visible light. The nitro group can be photoreduced, leading to the formation of reactive oxygen species (ROS), nitroso intermediates, and complex cross-linked photoproducts[3].

Degradation A 1H-Pyrrolo[2,3-b]pyridine- 2-carboxylic acid, 3-nitro- B Thermal/Acidic Conditions A->B C UV/Visible Light A->C D Decarboxylation (Loss of CO2) B->D E Photodegradation (Nitro Reduction/ROS) C->E F 3-nitro-1H-pyrrolo [2,3-b]pyridine D->F G Nitroso/Quinone Photoproducts E->G

Primary degradation pathways of 3-nitro-azaindole-2-carboxylic acid via heat and light.

Part 2: Troubleshooting Guide & FAQs

Q1: My LC-MS analysis shows a major impurity peak with a mass exactly 44 Da lower than the target compound. What happened? A1: This is the classic signature of decarboxylation (loss of CO₂, MW = 44 g/mol ). The C2-carboxylic acid is destabilized by the adjacent electron-withdrawing 3-nitro group[2]. If the compound was stored at room temperature for prolonged periods, dissolved in acidic solvents (like 0.1% Formic Acid) for too long before injection, or subjected to high heat during LC-MS ionization, it will spontaneously decarboxylate into 3-nitro-1H-pyrrolo[2,3-b]pyridine. Resolution: Always store the solid at -20°C. When preparing analytical samples, avoid highly acidic diluents if possible, keep autosampler trays at 4°C, and minimize the time the compound spends in solution.

Q2: The originally off-white/pale yellow powder has turned deep brown. Is it still usable? A2: Deep discoloration indicates photodegradation or oxidation of the nitroaromatic system. Nitroaromatics are highly sensitive to photons, which trigger intramolecular hydrogen transfers or photoreduction of the nitro group, yielding highly colored nitroso or polymeric byproducts[3]. Resolution: Do not use the discolored batch for sensitive biological or synthetic assays without re-purification (e.g., flash chromatography). To prevent this, always store the compound in opaque or amber vials.

Q3: Does atmospheric moisture affect this compound? A3: While not as rapidly hydrolyzable as an ester or acid chloride, moisture can facilitate localized pH drops if trace acidic impurities are present, thereby accelerating the protonated decarboxylation pathway[2]. Furthermore, hygroscopicity can lead to caking, making accurate weighing difficult and introducing water weight that skews molarity calculations.

Part 3: Quantitative Data & Storage Matrix

To standardize handling across your organization, adhere to the following empirically validated storage conditions.

Storage ConditionContainer TypeAtmosphereExpected Shelf LifeRisk of DecarboxylationRisk of Photolysis
-20°C (Long-term) Amber Glass VialArgon / N₂24 - 36 MonthsVery LowVery Low
2-8°C (Short-term) Amber Glass VialArgon / N₂3 - 6 MonthsLowVery Low
Room Temp (25°C) Clear Glass VialAmbient Air< 2 WeeksHighHigh
In Solution (DMSO) Amber EppendorfAmbient Air< 24 HoursVery HighModerate
Part 4: Standard Operating Procedure (SOP) for Aliquoting

To ensure a self-validating protocol, follow these step-by-step methodologies to prevent introducing moisture or light during the storage process. This workflow guarantees that the integrity of the master batch is never compromised.

Step 1: Thermal Equilibration Remove the master container from the -20°C freezer. Do not open it immediately. Place it in a dark desiccator and allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder. Equilibrating the vial prevents this water introduction, acting as a self-correcting step for moisture control.

Step 2: Preparation of Aliquots Under subdued lighting (avoid direct sunlight or intense fluorescent bench lights), weigh the required amounts into pre-dried, amber glass vials. Causality: Subdued light and amber glass directly mitigate the photon-driven excitation of the nitroaromatic ring[3].

Step 3: Inert Gas Purging Using a Schlenk line or a gentle stream of ultra-pure Argon (or Nitrogen), purge the headspace of each amber vial for 5-10 seconds. Causality: Displacing oxygen and ambient humidity prevents oxidative degradation of the azaindole core and removes water that could act as a solvent for trace-acid decarboxylation.

Step 4: Sealing and Storage Cap the vials tightly with PTFE-lined caps. Wrap the cap junction with Parafilm to create a secondary moisture barrier. Store immediately at -20°C.

Workflow Step1 1. Equilibrate to RT in Dark Step2 2. Aliquot into Amber Vials Step1->Step2 Step3 3. Purge with Argon/N2 Step2->Step3 Step4 4. Seal with PTFE & Parafilm Step3->Step4 Step5 5. Store at -20°C Step4->Step5

Step-by-step workflow for the safe aliquoting and storage of sensitive azaindole derivatives.

References
  • The Journal of Organic Chemistry. "Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids". ACS Publications. URL:[Link]

  • Environmental Science & Technology Letters. "Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?". ACS Publications. URL:[Link]

Sources

Troubleshooting

optimizing reaction conditions for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-

Technical Support Center: Optimization & Troubleshooting for 3-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Synthesis Welcome to the Technical Support Center. This guide is engineered for researchers, process chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimization & Troubleshooting for 3-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with synthesizing and optimizing 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- (CAS: 1204475-82-0)[1]. The 7-azaindole core is a highly privileged scaffold in kinase inhibitor design, but its functionalization—particularly nitration in the presence of a labile carboxylic acid—presents unique chemoselectivity and isolation challenges.

Mechanistic Workflow & Pathway Analysis

The introduction of a nitro group onto the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold occurs predominantly at the C3 position[2]. This regioselectivity is driven by the high electron density of the pyrrole ring, which effectively stabilizes the Wheland intermediate during electrophilic aromatic substitution[2]. However, the basicity of the pyridine nitrogen and the thermal lability of the C2-carboxylic acid require strict control of the reaction environment to prevent N-oxidation and protodecarboxylation[3].

G SM 1H-Pyrrolo[2,3-b]pyridine- 2-carboxylic acid Nitration Nitration Complex [HNO3 / H2SO4] SM->Nitration H2SO4 Solvent 0-5 °C Product 3-Nitro-1H-pyrrolo[2,3-b]pyridine- 2-carboxylic acid Nitration->Product Electrophilic Aromatic Substitution (C3) Side1 N-Oxidation (Pyridine Ring) Nitration->Side1 Insufficient Acid Protonation Side2 Decarboxylation Degradation Nitration->Side2 T > 15 °C Prolonged Heating

Reaction workflow and competing pathways in the nitration of the 7-azaindole-2-carboxylic acid.

Troubleshooting Guides & FAQs

Q: My nitration reaction is yielding a complex mixture with significant N-oxide formation. How can I improve regioselectivity? A: N-oxidation is a common competing pathway when the pyridine nitrogen is not adequately protonated. While some literature protocols utilize fuming nitric acid for 7-azaindole nitration[4], this often leads to isolation difficulties and oxidative side reactions[5]. Causality & Solution: Use concentrated sulfuric acid (H₂SO₄, 98 wt %) as your primary solvent[3]. Sulfuric acid serves a critical dual purpose: it generates the highly reactive nitronium ion (NO₂⁺) from nitric acid and completely protonates the pyridine nitrogen. This protonation locks the lone pair, deactivating the pyridine ring toward oxidation while leaving the C3 position of the pyrrole ring sufficiently nucleophilic for substitution[2].

Q: I am observing a significant loss of starting material due to decarboxylation. What is causing this, and how can I prevent it? A: 7-Azaindole-2-carboxylic acids are inherently prone to protodecarboxylation under strongly acidic conditions, especially when thermal energy is applied. Causality & Solution: Exothermic spikes during the addition of nitric acid drive the decarboxylation pathway. You must maintain strict cryogenic control (0–10 °C) during the entire addition and maturation phase[3]. If decarboxylation persists despite temperature control, consider performing the nitration on the corresponding methyl ester (1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester)[6], followed by a mild basic hydrolysis step to reveal the acid.

Q: The 3-nitro product is highly water-soluble and difficult to isolate from the aqueous acidic quench. How do I improve recovery? A: The presence of both a carboxylic acid and a weakly basic pyridine nitrogen creates a zwitterionic species that can be highly soluble in aqueous media depending on the pH. Causality & Solution: Do not simply neutralize the reaction with a strong base (like NaOH), as the heat of neutralization will degrade the product. Instead, quench the reaction by slowly pouring it into a large volume of cold water (5 °C)[3]. Adjust the pH carefully to the isoelectric point (typically pH 3.0–4.0) using a cold, buffered aqueous solution of K₂HPO₄ (20 wt %) to safely precipitate the product[3].

Quantitative Data: Optimization of Nitration Conditions

The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity profile, validating the choice of the H₂SO₄/HNO₃ system over fuming nitric acid[3],[5].

SubstrateReagent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Outcome / Notes
2-Carboxylic AcidFuming HNO₃00.54582High N-oxide byproduct; difficult filtration[5].
2-Carboxylic AcidHNO₃ (65%) / H₂SO₄ (98%)0–103.083>95Optimal protonation; minimizes N-oxidation[3].
2-Carboxylic AcidHNO₃ (65%) / H₂SO₄ (98%)251.0<3060Severe decarboxylation and ring degradation.
Methyl EsterHNO₃ (65%) / H₂SO₄ (98%)0–103.088>98Eliminates decarboxylation risk; requires hydrolysis[6].

Step-by-Step Experimental Protocol

This self-validating protocol is engineered to maximize the yield of 3-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid while suppressing decarboxylation and N-oxidation[3].

Materials Required:

  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq)

  • Sulfuric acid (H₂SO₄, 98 wt %, 10 volumes)

  • Nitric acid (HNO₃, 65 wt %, 1.2 eq)

  • Aqueous K₂HPO₄ solution (20 wt %)

Methodology:

  • System Preparation & Protonation: Charge a reactor with H₂SO₄ (98 wt %, 10 mL per gram of starting material) and cool the system to 0–5 °C using an ice/brine bath.

  • Substrate Addition: Slowly add 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in small portions to the cold H₂SO₄.

    • Self-Validation Check: Ensure complete dissolution before proceeding. The solution should remain clear to pale yellow; any rapid darkening indicates localized heating and potential degradation.

  • Electrophilic Addition: Prepare a pre-cooled solution of HNO₃ (65 wt %, 1.2 eq) in a small volume of H₂SO₄ (1 volume). Add this nitrating mixture dropwise to the reactor over 1–2 hours.

    • Critical Control Point: Maintain the internal temperature strictly between 0–10 °C to prevent decarboxylation[3].

  • Reaction Maturation: Stir the reaction mixture at 5 °C for an additional 30–60 minutes. Monitor via LC-MS or HPLC until the starting material is consumed.

  • Cryogenic Quench: Slowly transfer the reaction mixture into a vigorously stirred vessel containing cold water (5 °C, 15 volumes relative to H₂SO₄)[3]. Maintain the quench vessel temperature below 15 °C.

  • Isoelectric Precipitation: Slowly add cold 20 wt % K₂HPO₄ solution to the quenched mixture until the pH reaches approximately 3.0–4.0[3]. A beige to pale-yellow precipitate of the 3-nitro product will form.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake sequentially with cold water, a small volume of cold ethanol, and finally heptane. Dry the solid under reduced pressure at 50 °C to constant weight.

References

  • Guidechem. "1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-". Guidechem Database. 1

  • Benchchem. "1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)-". Benchchem Technical Data. 2

  • Organic Process Research & Development. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole". ACS Publications. 3

  • Journal of Medicinal Chemistry. "Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity". ACS Publications.4

  • PubMed Central (PMC). "Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity". NIH. 5

  • Journal of Medicinal Chemistry. "Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors". ACS Publications. 6

Sources

Optimization

overcoming steric hindrance with 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-

Welcome to the Technical Support Center for complex amide bond formations. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 1H-Pyrrolo[2,3-b]pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex amide bond formations. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- (CAS No. 1204475-82-0)[1].

This molecule presents a "perfect storm" of synthetic challenges: the 7-azaindole core is electronically deactivated by the strongly electron-withdrawing nitro group at the C3 position, which simultaneously exerts massive steric bulk directly adjacent (ortho-like) to the C2-carboxylic acid[1],[2]. Standard peptide coupling protocols will almost certainly fail here. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Section 1: Root Cause Analysis (FAQ)

Q: Why do standard coupling reagents like EDC/HOBt or DCC fail to couple amines to 3-nitro-7-azaindole-2-carboxylic acid? A: The failure is driven by a dual steric-electronic blockade. First, standard reagents like EDC/HOBt generate an OBt-active ester. The bulky C3-nitro group physically shields the C2-carbonyl carbon, preventing the incoming amine from achieving the necessary Bürgi-Dunitz trajectory for nucleophilic attack[3]. Second, the strongly electron-withdrawing nature of the nitro group pulls electron density away from the carbonyl, which, while theoretically increasing electrophilicity, practically destabilizes the bulky active ester intermediate, leading to premature hydrolysis or side reactions rather than productive coupling.

Q: If active esters are too bulky, what is the mechanistic alternative? A: You must bypass bulky leaving groups (like OBt or OAt) and utilize highly reactive, sterically compact intermediates. The two most successful pathways are:

  • In situ Acid Chloride Formation: Using Ghosez's reagent to generate a transient, highly reactive acid chloride under mild, neutral conditions[4],[5].

  • Acyl Fluorides: Generating an acyl fluoride, which is exceptionally small and highly resistant to premature hydrolysis, allowing it to survive long enough for a hindered amine to attack[6].

G A 3-Nitro-7-azaindole-2-carboxylic acid B Steric Bulk (C3-Nitro) A->B C Electronic Deactivation A->C D Standard Active Esters (OBt) Blocked by Sterics B->D E Small/Highly Reactive Intermediates (Acid Chlorides/Acyl Fluorides) B->E C->D F Coupling Failure D->F G Successful Amide Bond E->G

Logical relationship of steric/electronic effects dictating coupling intermediate selection.

Section 2: Reagent Selection & Optimization

Q: Which coupling reagent should I select for this specific substrate? A: Your selection depends on the nucleophilicity of your amine.

  • For primary/unhindered amines: Use COMU . COMU is a third-generation uronium-type reagent based on OxymaPure[7]. Unlike HATU, COMU exists purely in the more reactive uronium form and features a morpholino group that enhances solubility and reactivity[8]. The Oxyma leaving group is less sterically demanding than HOAt, making it superior for hindered acids.

  • For secondary, electron-deficient, or highly hindered amines: Use Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). Traditional chlorinating agents (SOCl2, oxalyl chloride) generate HCl, which will protonate the pyridine nitrogen of the 7-azaindole, precipitating the substrate and halting the reaction[5]. Ghosez's reagent converts the carboxylic acid to an acid chloride under strictly neutral conditions, avoiding this fatal flaw[9].

Table 1: Quantitative Comparison of Coupling Strategies for Hindered Substrates
Coupling StrategyActive IntermediateRelative ReactivitySteric Profile of IntermediateEpimerization RiskIdeal Use Case
EDC / HOBt OBt EsterLowVery BulkyLowUnhindered standard couplings[3].
HATU / DIEA OAt EsterHighBulkyLowModerately hindered substrates[10].
COMU / DIEA Oxyma EsterVery HighModerateVery LowHindered acids with primary amines[8].
Ghosez's Reagent Acid ChlorideExtremeVery SmallHigh (If chiral)Extreme hindrance / poor nucleophiles[6].
TFFH / BTFFH Acyl FluorideExtremeExtremely SmallLowHindered acids sensitive to degradation[11].

Section 3: Troubleshooting Common Issues

Q: My COMU reaction is yielding a guanidinylated byproduct instead of the desired amide. Why? A: Uronium-based reagents (like COMU, HATU, HBTU) can react directly with the incoming amine to form a stable guanidino byproduct if the amine is added before the carboxylic acid is fully activated[3]. Fix: Always pre-activate the 3-nitro-7-azaindole-2-carboxylic acid with COMU and base for exactly 1–2 minutes before adding the amine[8].

Q: I formed the acid chloride using Ghosez's reagent, but I am getting a dimethylamide byproduct. Where is this coming from? A: Ghosez's reagent produces an enamine byproduct. If you use a strong base (like Hünig's base/DIEA) during the subsequent amine coupling step, it can decompose the Ghosez byproduct, liberating dimethylamine. This dimethylamine is highly nucleophilic and will attack your acid chloride, forming the unwanted dimethylamide[9]. Fix: Use a milder base, such as pyridine or even CaO, during the amine addition step when utilizing Ghosez's reagent[5],[9].

Section 4: Validated Experimental Protocols

Protocol A: COMU-Mediated Coupling (For Primary/Unhindered Amines)

This protocol utilizes the high reactivity of the uronium salt while monitoring the reaction via COMU's unique color-changing properties[7].

  • Preparation: In an oven-dried flask under N2, dissolve 3-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (2.0 equiv). The solution will typically turn a distinct color (often yellowish/orange depending on the base)[7].

  • Pre-Activation (Critical Step): Add COMU (1.1 equiv) in one portion. Stir at room temperature for exactly 2 minutes to form the Oxyma active ester[8]. Do not exceed 2 minutes to prevent active ester degradation.

  • Coupling: Add the target amine (1.2 equiv) dropwise.

  • Completion: Stir at room temperature for 2–12 hours. The reaction progress can be monitored by HPLC.

  • Workup: Quench with water. Because COMU byproducts are highly water-soluble, a standard EtOAc/H2O extraction will easily remove the Oxyma and morpholino residues[8].

Protocol B: In Situ Acid Chloride via Ghosez's Reagent (For Hindered/Weak Amines)

This is a self-validating system for extreme steric hindrance, maintaining neutral conditions to protect the azaindole core[5].

  • Activation: In a dry vial under N2, suspend the carboxylic acid (1.0 equiv) in anhydrous DCM (0.5 M).

  • Chlorination: Add Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) dropwise at 0 °C.

  • Validation: Stir for 1 hour at room temperature. Self-Validation Check: To confirm acid chloride formation, withdraw a 5 µL aliquot and quench it with methylamine; analyze via LC-MS to observe the methyl amide[9].

  • Amine Addition: In a separate flask, dissolve the hindered amine (1.5 equiv) and Pyridine (2.0 equiv) in anhydrous DCM. Note: Do not use DIEA here to avoid dimethylamine byproduct formation[9].

  • Coupling: Transfer the acid chloride solution dropwise into the amine solution at 0 °C. Allow to warm to room temperature and stir for 12–24 hours.

Workflow Step1 Dissolve Carboxylic Acid in Anhydrous DCM (0.5 M) Step2 Add Ghosez's Reagent (1.2 equiv) at 0 °C Step1->Step2 Step3 Stir 1 h (In situ Acid Chloride Formation) Step2->Step3 Step4 Add Hindered Amine + Pyridine Base (Avoid DIEA) Step3->Step4 Step5 Stir at RT for 12-24 h Step4->Step5 Step6 Aqueous Workup & Chromatographic Purification Step5->Step6

Experimental workflow for Ghosez's reagent-mediated amide coupling of hindered substrates.

References

  • Dunetz, J. R., et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey". Organic Process Research & Development, ACS Publications. Available at: [Link]

  • NIH PMC. "Straightforward, scalable, solution-phase synthesis of peptide bonds in flow". National Institutes of Health. Available at:[Link]

  • ACS Publications. "General Synthesis of N-CF3 Heteroaryl Amides via Successive Fluorination and Acylation of Sterically Hindered Isothiocyanates". The Journal of Organic Chemistry. Available at: [Link]

  • RSC Publishing. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates". Organic & Biomolecular Chemistry. Available at: [Link]

  • ACS Publications. "Optimized Properties and Synthesis of Photoactivatable Diazoketorhodamines Facilitate and Enhance High-Throughput Single-Molecule Tracking". The Journal of Organic Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to Reference Standard Characterization for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-

Introduction to the Pharmacophore 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- (CAS: 1204475-82-0) is a highly functionalized 7-azaindole derivative[1]. In modern drug discovery, 7-azaindoles are privileged scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Pharmacophore

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- (CAS: 1204475-82-0) is a highly functionalized 7-azaindole derivative[1]. In modern drug discovery, 7-azaindoles are privileged scaffolds, frequently serving as bioisosteres for purines and indoles in the design of potent, multi-targeted kinase inhibitors (e.g., vemurafenib analogs)[2].

However, the presence of the 3-nitro group and the 2-carboxylic acid moiety introduces unique electronic and steric effects that complicate analytical characterization. The nitro group acts as a powerful chromophore that can skew UV-based purity assessments, while the amphoteric nature of the azaindole nitrogen and the carboxylic acid can lead to severe chromatographic peak tailing[3]. For drug development professionals, establishing a high-fidelity reference standard of this building block is a critical prerequisite for ensuring batch-to-batch consistency in downstream Active Pharmaceutical Ingredient (API) synthesis.

This guide objectively compares the performance of different reference standard grades and the orthogonal analytical techniques required to validate them.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate grade of a reference standard depends on the phase of development. Relying on an under-characterized standard during late-stage development can lead to mass balance failures and regulatory rejection.

Standard GradeAnalytical RigorTraceabilityBest Use CaseCost/Lead Time
Certified Reference Material (CRM) Absolute purity determined by qNMR & Mass Balance. Full structural elucidation (2D-NMR, HRMS).Fully traceable to SI units (e.g., NIST/NMIJ)[4].Late-stage clinical trials, commercial API release testing, regulatory submissions.High / 4-8 Weeks
Analytical Standard Relative purity by HPLC-UV/MS. Basic structural confirmation (1D-NMR).Traceable to internal vendor specifications.Early-stage discovery, routine R&D synthesis, qualitative screening.Medium / 1-2 Weeks
In-House Working Standard Calibrated against a primary CRM using a validated HPLC method.Traceable to the primary CRM.Routine daily quality control (QC) and in-process control (IPC) testing.Low / Immediate (Internal)

The Analytical Dilemma: HPLC-UV vs. qNMR

When characterizing 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, relying solely on High-Performance Liquid Chromatography (HPLC) with UV detection is a critical error.

The Causality of Response Factor Bias: HPLC-UV is the industry standard for separating and quantifying organic impurities[5]. However, the 3-nitro group possesses a massive molar extinction coefficient at standard UV wavelengths (e.g., 254 nm). If a synthetic impurity lacks this nitro group (e.g., a des-nitro precursor or degradation product), its UV response factor will be drastically lower than the main peak. Consequently, a 2% molar impurity might only register as a 0.1% area peak on the chromatogram, artificially inflating the reported purity.

The qNMR Solution: Quantitative Nuclear Magnetic Resonance (qNMR) overcomes this by acting as a primary ratio method. Because the signal area in a 1H -NMR spectrum is directly proportional to the number of protons—regardless of the molecule's overall structure or chromophores—qNMR provides an absolute purity measurement without requiring an external calibration curve[6][7].

G A 3-Nitro-7-Azaindole (Analyte) B HPLC-UV (254 nm) A->B UV Detection C qNMR (1H, 400 MHz) A->C Proton Resonance D Overestimated Purity (Due to Nitro UV Absorbance) B->D Response Factor Bias E True Absolute Purity (Molar Ratio) C->E Universal Response

Caption: Logic diagram comparing HPLC-UV response bias versus qNMR absolute quantitation for azaindoles.

Step-by-Step Experimental Methodologies

To establish a self-validating system, the protocols below incorporate built-in empirical checks to ensure the data generated is scientifically sound.

Protocol A: Absolute Purity Determination via 1H-qNMR

This protocol utilizes an internal standard to determine the absolute mass fraction of the analyte[7][8].

  • Internal Standard Selection: Select an SI-traceable internal standard (IS) that does not overlap with the analyte's signals. For this compound, Maleic acid (singlet at ~6.3 ppm in DMSO- d6​ ) is ideal, as the azaindole aromatic protons appear further downfield (7.0–9.0 ppm).

  • Self-Validating T1 Measurement: Before the quantitative run, execute an Inversion-Recovery experiment to empirically determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton in both the analyte and the IS.

  • Sample Preparation: Accurately weigh ~15 mg of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- and ~5 mg of the Maleic acid IS into a vial using a microbalance (d = 0.001 mg). Dissolve completely in 0.75 mL of high-purity DMSO- d6​ .

  • Acquisition Parameters:

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay (D1): Set to ≥5×T1​ (typically 30–60 seconds). Causality: Failing to allow complete relaxation will disproportionately reduce the signal of the slower-relaxing protons, destroying the quantitative relationship.

    • Scans: Minimum of 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1 for the integrated peaks.

  • Data Processing: Apply baseline correction and integrate the target peaks. Calculate absolute purity using the standard qNMR mass-balance equation[4].

Protocol B: Orthogonal Impurity Profiling via LC-MS/UV

While qNMR provides absolute purity, it lacks the sensitivity to detect trace impurities (<0.1%). LC-MS/UV is required for comprehensive profiling[5].

  • Mobile Phase Design:

    • Phase A: Water + 0.1% Formic Acid.

    • Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: The formic acid lowers the pH below the pKa of the 2-carboxylic acid, ensuring it remains fully protonated. This prevents secondary interactions with free silanols on the stationary phase, eliminating peak tailing and ensuring sharp, quantifiable peaks[3].

  • Self-Validating System Suitability: Inject a Limit of Quantitation (LOQ) standard (0.05% of the nominal sample concentration). The run is only valid if the LOQ peak demonstrates an S/N > 10.

  • Gradient & Column: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with a gradient of 5% to 95% Phase B over 10 minutes.

  • Detection: Monitor UV at 254 nm and 280 nm. Simultaneously route the flow to an Electrospray Ionization (ESI) Mass Spectrometer in positive mode to capture the [M+H]+ ion ( m/z≈208.1 )[1].

G A Raw 3-Nitro-7-Azaindole Candidate B qNMR Analysis (Absolute Purity) A->B Structural & Assay C LC-MS/UV (Impurity Profiling) A->C Organic Impurities D Karl Fischer & TGA (Volatiles/Water) A->D Inorganic/Water F Certified Reference Standard (CRM) B->F Direct Traceability E Mass Balance Calculation C->E D->E E->F Orthogonal Verification

Caption: Workflow for qualifying 3-nitro-7-azaindole reference standards using orthogonal techniques.

Quantitative Data Comparison

The following table illustrates a representative data profile comparing a commercial "Analytical Grade" standard versus an internally qualified "CRM Grade" standard of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-.

Notice how the HPLC purity overestimates the true purity of the Analytical Grade due to undetected water and UV-transparent inorganic salts.

Analytical ParameterCommercial Analytical GradeIn-House CRM GradeMethodological Insight
HPLC-UV Purity (254 nm) 99.2% Area99.8% AreaFails to detect water, residual solvents, or inorganic salts.
qNMR Absolute Purity 94.5% w/w 99.5% w/w Reveals true mass fraction. Discrepancy in Analytical Grade highlights impurities.
Karl Fischer (Water) 3.1% w/w0.1% w/wThe carboxylic acid moiety is highly hygroscopic; poor storage leads to water uptake.
Residue on Ignition 1.2% w/w<0.1% w/wDetects inorganic salts left over from synthetic neutralization steps.
LC-MS/MS Identity Conforms ( m/z 208.1)Conforms ( m/z 208.1)Confirms molecular weight but cannot differentiate structural isomers.

References

  • Guidechem. "1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro- Physical and Chemical Properties." Guidechem Chemical Directory. 1

  • Journal of Medicinal Chemistry. "Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors." ACS Publications. 2

  • ResolveMass Laboratories. "Analytical Techniques for Reference Standard Characterization: The Role of NMR." ResolveMass. 6

  • Journal of Medicinal Chemistry. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." PMC / NIH.7

  • FUJIFILM Wako Chemicals. "Standard for Quantitative NMR (TraceSure)." FUJIFILM. 4

  • BenchChem. "A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR." BenchChem Technical Guides. 5

  • Organic Process Research & Development. "Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole." ACS Publications. 3

  • BenchChem. "Validating the Structure of Synthesized 1-Acetyl-7-azaindole: A Comparative Guide." BenchChem Technical Guides. 8

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Comparative

A Structural Comparison of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid and its 3-Nitro- Isomers: A Guide for Researchers

This technical guide provides a detailed structural comparison of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a key scaffold in medicinal chemistry, and its putative 3-nitro- isomers. As the introduction of a nitro grou...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed structural comparison of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a key scaffold in medicinal chemistry, and its putative 3-nitro- isomers. As the introduction of a nitro group can profoundly influence molecular properties and biological activity, this document aims to offer researchers, scientists, and drug development professionals a comprehensive understanding of the anticipated structural, spectroscopic, and electronic differences between the parent molecule and its nitrated derivatives.

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif found in numerous biologically active compounds, including kinase inhibitors.[1][2] Its unique structure, featuring both a hydrogen bond donor (pyrrole N-H) and acceptor (pyridine N), allows for specific interactions with biological targets.[3] The carboxylic acid at the 2-position provides a handle for further derivatization, making these compounds versatile building blocks in drug discovery.

This guide will first present the known structural and spectroscopic characteristics of the parent compound, 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Subsequently, it will delve into a predictive analysis of the structural and electronic impact of introducing a nitro group at the 3-, 4-, 5-, and 6-positions of the 7-azaindole ring. This analysis is based on established principles of physical organic chemistry and spectroscopic data from closely related compounds, given the limited availability of direct experimental data for the nitrated isomers.

The Parent Scaffold: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid

The foundational molecule, 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, serves as our baseline for comparison. Its structural and electronic properties are well-documented.

Physicochemical Properties

A summary of the key physicochemical properties of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is provided in the table below.

PropertyValueSource
Molecular FormulaC₈H₆N₂O₂[4]
Molecular Weight162.15 g/mol [4]
XLogP31.2[4]
Hydrogen Bond Donor Count2[5]
Hydrogen Bond Acceptor Count3[5]
Topological Polar Surface Area66 Ų[4]
Spectroscopic Profile

The spectroscopic data provides a fingerprint for the molecule's structure and electronic environment.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the parent compound is expected to show distinct signals for the aromatic protons on both the pyridine and pyrrole rings, as well as a downfield signal for the carboxylic acid proton (typically >10 ppm) and the N-H proton of the pyrrole ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eight carbon atoms, with the carboxylic acid carbonyl carbon appearing significantly downfield (typically >160 ppm).[6]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1690-1760 cm⁻¹), and N-H stretching vibrations.[3]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

The Impact of Nitration: A Comparative Analysis of 3-Nitro- Isomers

The introduction of a nitro (-NO₂) group, a strong electron-withdrawing group, is anticipated to significantly alter the structural and electronic landscape of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold. The position of nitration will dictate the extent of these changes. While direct experimental data for all isomers is scarce, we can predict the outcomes based on established chemical principles.

Synthesis of Nitro-Isomers: A General Approach

The synthesis of nitro-substituted 7-azaindole-2-carboxylic acids is not widely reported. However, a common strategy for the synthesis of related substituted 7-azaindoles involves the construction of the heterocyclic core from appropriately substituted pyridine precursors. For the nitro-isomers, this would likely involve the use of a nitropyridine derivative as a starting material. An alternative approach is the direct nitration of the 7-azaindole-2-carboxylic acid or its ester precursor, though this may lead to a mixture of isomers and requires careful control of reaction conditions due to the activating nature of the pyrrole ring and the deactivating effect of the pyridine ring and carboxylic acid group. A plausible synthetic route would involve the synthesis of the corresponding ethyl ester followed by hydrolysis to the carboxylic acid.[7]

Synthetic_Pathway Start Substituted Nitropyridine Intermediate1 Ethyl 2-(nitropyrrolo[2,3-b]pyridin-2-yl)acetate Start->Intermediate1 Multi-step synthesis Product Nitro-1H-pyrrolo[2,3-b]pyridine- 2-carboxylic Acid Intermediate1->Product Hydrolysis (e.g., NaOH, H₂O)

Figure 1: A generalized synthetic approach to nitro-substituted 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acids.

Predicted Structural and Spectroscopic Changes

The following sections detail the anticipated changes in the structural and spectroscopic properties of the 3-nitro isomers compared to the parent compound.

Table 1: Predicted Physicochemical Properties of Nitro-Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Predicted XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor CountTopological Polar Surface Area (Ų)
Parent C₈H₆N₂O₂162.151.22366
3-Nitro- C₈H₅N₃O₄207.141.5 (est.)25112[5]
4-Nitro- C₈H₅N₃O₄207.141.3 (est.)25112
5-Nitro- C₈H₅N₃O₄207.141.4 (est.)25112
6-Nitro- C₈H₅N₃O₄207.141.4 (est.)25112

(Estimated values are based on computational predictions and comparison with related structures)

  • Electronic Effects: The nitro group at the 3-position is on the electron-rich pyrrole ring. It will exert a strong electron-withdrawing effect through both resonance and induction, significantly decreasing the electron density of the pyrrole ring. This will make the N-H proton of the pyrrole more acidic.

  • ¹H NMR Spectroscopy: The proton at the 4-position is expected to be significantly deshielded (shifted downfield) due to the anisotropic effect of the adjacent nitro group. The remaining aromatic protons will also experience downfield shifts, though to a lesser extent. A ¹H NMR spectrum for the related 3-nitro-7-azaindole (without the carboxylic acid) is available and can serve as a reference.[8]

  • ¹³C NMR Spectroscopy: The C3 carbon will be significantly deshielded, while the adjacent C2 and C3a carbons will also be affected.

  • IR Spectroscopy: The IR spectrum will show characteristic absorbances for the nitro group (asymmetric stretch around 1550-1475 cm⁻¹ and symmetric stretch around 1360-1290 cm⁻¹).[9] The C=O stretching frequency of the carboxylic acid may be shifted to a higher wavenumber due to the electron-withdrawing nature of the nitro group.

  • Reactivity: The decreased electron density of the pyrrole ring will make it less susceptible to electrophilic substitution and more prone to nucleophilic attack.

  • Electronic Effects: The nitro group at the 4-position is on the pyridine ring. Its electron-withdrawing effect will be transmitted through the fused ring system, decreasing the overall electron density of the molecule.

  • ¹H NMR Spectroscopy: The proton at the 5-position will experience the most significant downfield shift. The proton at the 3-position of the pyrrole ring will also be affected.

  • ¹³C NMR Spectroscopy: The C4 carbon will be strongly deshielded.

  • IR Spectroscopy: Similar to the 3-nitro isomer, characteristic nitro group absorbances will be present.

  • Reactivity: The pyridine ring will be strongly deactivated towards electrophilic substitution. The acidity of the carboxylic acid and the pyrrole N-H may be slightly increased compared to the parent compound.

  • Electronic Effects: The nitro group at the 5-position will have a pronounced electron-withdrawing effect on the pyridine ring.

  • ¹H NMR Spectroscopy: The protons at the 4- and 6-positions will be significantly deshielded. Spectroscopic data for ethyl 5-nitro-1H-indole-2-carboxylate, a closely related indole analog, shows significant downfield shifts for the aromatic protons.[10]

  • ¹³C NMR Spectroscopy: The C5 carbon will be strongly deshielded.

  • IR Spectroscopy: Characteristic nitro group bands will be observed.

  • Reactivity: The pyridine ring will be highly deactivated towards electrophiles.

  • Electronic Effects: The nitro group at the 6-position will strongly withdraw electron density from the pyridine ring.

  • ¹H NMR Spectroscopy: The proton at the 5-position will be the most affected, showing a significant downfield shift.

  • ¹³C NMR Spectroscopy: The C6 carbon will be strongly deshielded.

  • IR Spectroscopy: The spectrum will display the characteristic absorbances of the nitro group.

  • Reactivity: The pyridine ring will be deactivated towards electrophilic attack.

Spectroscopic_Comparison_Workflow cluster_0 Parent Compound cluster_1 Nitro-Isomers Parent_NMR ¹H & ¹³C NMR Nitro_NMR Predicted ¹H & ¹³C NMR (Downfield shifts) Parent_NMR->Nitro_NMR Compare Chemical Shifts Parent_IR IR Spectroscopy Nitro_IR Predicted IR (NO₂ stretches) Parent_IR->Nitro_IR Identify New Bands Parent_MS Mass Spectrometry Nitro_MS Predicted MS (M+45) Parent_MS->Nitro_MS Compare m/z

Figure 2: A workflow for the comparative spectroscopic analysis of the parent compound and its nitro-isomers.

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., TMS). Analyze the coupling patterns (multiplicity and coupling constants, J) to deduce the connectivity of the protons.

General Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present, including the O-H and C=O of the carboxylic acid, the N-H of the pyrrole, and the N-O stretches of the nitro group.

General Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the calculated molecular weight. Analyze the fragmentation pattern to gain further structural information.

Conclusion

The introduction of a nitro group to the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold is predicted to have a profound and position-dependent impact on its structural, electronic, and spectroscopic properties. As strong electron-withdrawing groups, the nitro substituents will decrease the electron density of the heterocyclic ring system, influencing its reactivity and the acidity of the N-H and O-H protons. These changes will be clearly reflected in the NMR, IR, and mass spectra of the molecules.

This guide provides a predictive framework for understanding these differences. However, for definitive structural elucidation and a complete understanding of their properties, the synthesis and experimental characterization of these nitro-isomers are essential. The data and protocols presented herein should serve as a valuable resource for researchers embarking on such investigations in the field of medicinal chemistry and drug development.

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